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[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid Documentation Hub

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  • Product: [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid
  • CAS: 330839-25-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Methodology for[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid

Executive Summary As a Senior Application Scientist, I frequently encounter complex heterocyclic building blocks that require rigorous physicochemical profiling to ensure downstream success in drug development and materi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter complex heterocyclic building blocks that require rigorous physicochemical profiling to ensure downstream success in drug development and materials science. [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid (CAS: 330839-25-3) is a highly versatile synthetic intermediate[1]. Structurally, it combines a lipophilic cyclohexyl ring, an electron-deficient 1H-tetrazole core, and a hydrophilic sulfanyl-acetic acid moiety. This unique structural triad makes it an excellent candidate for linker technologies and bioisosteric drug design.

This guide provides an authoritative, self-validating framework covering the compound's core physicochemical properties, mechanistic synthetic pathways, and rigorous analytical characterization workflows.

Structural Identity and Physicochemical Properties

Understanding the macroscopic behavior of a molecule begins with its fundamental physicochemical data. The properties of[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid are heavily dictated by the interplay between its non-polar cyclohexyl headgroup and its polar, acidic tail.

Quantitative Data Summary
PropertyValueMechanistic ImplicationReference
CAS Registry Number 330839-25-3Unique identifier for batch tracking and procurement.[2]
Molecular Formula C 9​ H 14​ N 4​ O 2​ SIndicates a high degree of heteroatom saturation.[3]
Molecular Weight 242.30 g/mol Falls well within the Lipinski Rule of 5 for oral bioavailability.[3]
Predicted pKa 3.01 ± 0.10Highly acidic compared to standard aliphatic carboxylic acids.[2]
Predicted Boiling Point 464.7 ± 47.0 °CSuggests high thermal stability and strong intermolecular hydrogen bonding.[2]
Predicted Density 1.56 ± 0.1 g/cm³High density driven by the compact, nitrogen-rich tetrazole ring.[2]
Causality of Acidity (pKa Analysis)

The predicted pKa of 3.01 is significantly lower (more acidic) than that of unsubstituted acetic acid (pKa ~4.76)[2]. Why? The tetrazole ring is a strongly electron-withdrawing heteroaromatic system. When coupled with the electronegative sulfur atom, it exerts a potent inductive pull (-I effect) through the sigma-bond framework. This stabilizes the resulting carboxylate anion upon deprotonation, lowering the energy barrier for proton release.

Synthetic Methodology and Mechanistic Causality

The synthesis of [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid relies on a highly efficient S N​ 2 thioalkylation. The protocol below is designed as a self-validating system, where physical changes (precipitation) inherently confirm the success of the chemical transformation.

Step-by-Step Experimental Protocol
  • Thiol Deprotonation: Suspend 1-cyclohexyl-1H-tetrazole-5-thiol (1.0 eq) in a 2M aqueous solution of NaOH (2.2 eq) at room temperature.

    • Causality: The base serves a dual purpose. First, it deprotonates the tetrazole-thiol (typical pKa ~4.0) to generate a highly nucleophilic thiolate anion. Second, the excess base neutralizes the incoming chloroacetic acid to prevent premature protonation of the thiolate.

  • S N​ 2 Alkylation: Cool the reaction mixture to 0–5 °C. Slowly add chloroacetic acid (1.1 eq) dropwise. Once added, heat the mixture to 60 °C for 4 hours.

    • Causality: The slow addition at low temperatures controls the exothermic acid-base neutralization. Subsequent heating provides the necessary activation energy to drive the S N​ 2 displacement of the chloride leaving group by the bulky thiolate.

  • Acidification & Precipitation: Cool the reaction to room temperature and slowly add 2M HCl until the pH reaches ~2.0.

    • Causality: At pH 2.0, the environment is strictly below the product's pKa of 3.01. The carboxylate is fully protonated into its neutral carboxylic acid form. Because the molecule possesses a highly lipophilic cyclohexyl ring, the neutral species experiences a drastic drop in aqueous solubility, driving a high-yield precipitation out of the aqueous phase.

  • Isolation: Filter the resulting white precipitate, wash with cold deionized water to remove residual NaCl, and dry under high vacuum.

SynthesisWorkflow A 1-Cyclohexyl-1H-tetrazole-5-thiol (Starting Material) B Base Deprotonation (NaOH / H2O) A->B C Thiolate Intermediate (Nucleophile) B->C D Alkylation (+ Chloroacetic Acid) C->D E Acidification & Precipitation (HCl to pH ~2) D->E F Target Compound (CAS: 330839-25-3) E->F

Synthetic workflow for[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid via S_N2 alkylation.

Analytical Characterization Protocols

To ensure trustworthiness and scientific integrity, synthesized batches must undergo multi-modal analytical verification.

High-Performance Liquid Chromatography (HPLC-UV)
  • Column: Reverse-phase C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Causality of Method Design: The use of 0.1% Formic Acid (pH ~2.7) is a critical parameter. Because the compound has a pKa of 3.01, running a neutral mobile phase would result in partial ionization, leading to severe peak tailing and irreproducible retention times. The acidic modifier completely suppresses ionization, ensuring sharp, Gaussian peaks driven purely by the hydrophobic interaction of the cyclohexyl ring with the C18 stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: DMSO- d6​ .

  • Causality of Solvent Choice: The zwitterion-like polarity profile (highly polar acid tail, non-polar cyclohexyl head) makes the compound poorly soluble in standard solvents like Chloroform- d . DMSO- d6​ disrupts hydrogen bonding, ensuring complete dissolution.

  • Expected Signals ( 1 H NMR):

    • ~12.5 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

    • ~4.4 ppm (multiplet, 1H): Methine proton of the cyclohexyl ring adjacent to the tetrazole nitrogen.

    • ~4.1 ppm (singlet, 2H): Methylene protons of the sulfanyl-acetic acid linker (-S-CH 2​ -).

    • ~1.2–2.0 ppm (broad multiplets, 10H): Remaining cyclohexyl ring protons.

AnalyticalValidation Sample Synthesized Compound HPLC HPLC-UV (Purity > 98%) Sample->HPLC NMR 1H & 13C NMR (Structural Elucidation) Sample->NMR MS LC-MS (Mass Confirmation) Sample->MS Release Batch Release HPLC->Release NMR->Release MS->Release

Multi-modal analytical characterization workflow for compound verification and batch release.

References

  • Title:[(1-CYCLOHEXYL-1H-TETRAAZOL-5-YL)
  • Title: [(4-chlorophenyl)sulfanyl]acetic acid - 3-({1-[(hydroxymethyl)amino]cyclohexyl}oxy)propan-1-ol (1:1)
  • Source: scribd.

Sources

Exploratory

In-Depth Technical Guide: [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid – Exact Mass, Molecular Weight, and Analytical Workflows

Executive Summary[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid (CAS: 330839-25-3) is a specialized heterocyclic compound frequently utilized in medicinal chemistry and advanced materials science[1]. Characterize...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid (CAS: 330839-25-3) is a specialized heterocyclic compound frequently utilized in medicinal chemistry and advanced materials science[1]. Characterized by a lipophilic cyclohexyl ring, a nitrogen-rich tetrazole core, and a highly functional sulfanyl-acetic acid moiety, this molecule serves as a versatile building block. The tetrazole ring acts as a stable bioisostere for carboxylic acids, while the thioether linkage provides conformational flexibility and potential sites for metal coordination or enzymatic interaction. This whitepaper provides an authoritative breakdown of its mass metrics, synthetic causality, and analytical validation protocols.

Section 1: Physicochemical Properties and Mass Metrics

Accurate determination of the molecular weight and exact mass is critical for the identification, quantification, and structural elucidation of this compound in complex matrices using High-Resolution Mass Spectrometry (HRMS).

Table 1: Fundamental Chemical Properties
PropertyValue
IUPAC Name 2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]acetic acid
CAS Registry Number 330839-25-3
Molecular Formula C9H14N4O2S
Molecular Weight (Standard) 242.30 g/mol
Monoisotopic (Exact) Mass 242.0837 Da
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6
Rotatable Bonds 4

The exact mass of 242.0837 Da is derived from the most abundant isotopes of its constituent elements ( 12C , 1H , 14N , 16O , 32S ). In mass spectrometry, this exact mass is the foundational value used to calculate the expected mass-to-charge ratios (m/z) for various ionization adducts.

Table 2: High-Resolution Mass Spectrometry (HRMS) Expected Ions
Ionization ModeAdduct/Ion TypeChemical FormulaExact m/z
Positive ESI Protonated [M+H]⁺C9H15N4O2S⁺243.0910
Positive ESI Sodium Adduct [M+Na]⁺C9H14N4O2SNa⁺265.0735
Negative ESI Deprotonated [M-H]⁻C9H13N4O2S⁻241.0765

Section 2: Synthetic Methodology and Causality

The synthesis of [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid is typically achieved via the S-alkylation of 1-cyclohexyl-1H-tetrazole-5-thiol (CAS: 49847-44-1)[1] with chloroacetic acid. The precursor thiol is historically synthesized through the diazotization of substituted thiosemicarbazides[2].

Protocol 1: Step-by-Step S-Alkylation Synthesis
  • Reagent Preparation: Dissolve 10.0 mmol of 1-cyclohexyl-1H-tetrazole-5-thiol[1] in 20 mL of a 1.0 M aqueous sodium hydroxide (NaOH) solution.

    • Causality: The tetrazole-5-thiol is relatively acidic due to the electron-withdrawing nature of the tetrazole ring. NaOH deprotonates the thiol to form a highly nucleophilic, water-soluble sodium thiolate.

  • Alkylating Agent Addition: In a separate flask, dissolve 11.0 mmol of chloroacetic acid in 10 mL of water and neutralize with equimolar NaOH. Add this solution dropwise to the thiolate mixture at 0–5 °C.

    • Causality: Pre-neutralizing the chloroacetic acid prevents the premature protonation of the thiolate nucleophile. The low initial temperature controls the exothermic nature of the acid-base neutralization and limits unwanted hydrolysis.

  • Reaction Propagation: Heat the reaction mixture to 60 °C and stir continuously for 4–6 hours.

    • Causality: The S-alkylation proceeds via an Sₙ2 mechanism. Heating provides the necessary activation energy to overcome the steric hindrance imposed by the bulky cyclohexyl group adjacent to the tetrazole ring.

  • Product Isolation: Cool the mixture to room temperature. Slowly add 2.0 M hydrochloric acid (HCl) until the pH reaches 2.0–3.0.

    • Causality: Acidification protonates the newly formed carboxylate group. The uncharged target molecule is insoluble in the aqueous medium and precipitates out as a solid.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water to remove NaCl byproducts, and recrystallize from ethanol to yield the pure compound[3].

SyntheticWorkflow A 1-Cyclohexyl-1H-tetrazole-5-thiol (CAS: 49847-44-1) C S-Alkylation Reaction (NaOH, H2O, 60°C) A->C Base Catalysis B Chloroacetic Acid (Cl-CH2-COOH) B->C Base Catalysis D Acidification & Precipitation (pH 2-3 with HCl) C->D Intermediate Salt E [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid (CAS: 330839-25-3) D->E Crystallization

Figure 1: Synthetic workflow for S-alkylation of 1-cyclohexyl-1H-tetrazole-5-thiol.

Section 3: Analytical Verification via LC-HRMS

To validate the structural integrity and exact mass of the synthesized compound, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow is employed.

Protocol 2: LC-HRMS Exact Mass Verification
  • Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of HPLC-grade methanol to create a stock solution. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Water and Acetonitrile containing 0.1% Formic Acid.

    • Causality: The use of 0.1% formic acid ensures that the carboxylic acid moiety remains protonated during chromatography (improving peak shape) while simultaneously providing an abundant proton source for positive electrospray ionization (ESI).

  • Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes at a flow rate of 0.4 mL/min.

    • Causality: The lipophilic cyclohexyl group ensures strong initial retention on the C18 stationary phase. The gradient elution sharply focuses the analyte band, maximizing the signal-to-noise ratio as it enters the mass spectrometer.

  • Mass Spectrometry Acquisition: Operate the Q-TOF or Orbitrap mass spectrometer in positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C. Acquire data across a mass range of m/z 100–1000 with a resolving power of >30,000 FWHM.

  • Data Processing: Extract the ion chromatogram (EIC) for m/z 243.0910 with a narrow mass tolerance window of ±5 ppm.

    • Causality: A high resolving power and narrow mass tolerance window eliminate isobaric background noise, definitively confirming the presence of the C9H15N4O2S⁺ ion and validating the exact mass of the synthesized compound.

LCHRMS S1 Sample Prep 1 µg/mL in 50% MeCN S2 UHPLC Separation C18 Column S1->S2 S3 ESI Ionization Positive/Negative S2->S3 S4 Q-TOF Mass Analyzer Resolution > 30,000 S3->S4 S5 Data Processing Extracted m/z 243.0910 S4->S5

Figure 2: LC-HRMS analytical workflow for exact mass verification.

Conclusion[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid is a structurally complex molecule whose accurate characterization relies heavily on exact mass determination (242.0837 Da) and molecular weight calculation (242.30 g/mol ). By understanding the causality behind its S-alkylation synthesis and employing high-resolution mass spectrometry, researchers can reliably produce and validate this compound for downstream applications in drug discovery and materials engineering.

References

  • Google Patents. "Product and preparation of 1H-tetrazole-5-thiol derivatives." US Patent 4110338A. Available at:[2]

Sources

Foundational

Unveiling the Mechanism of Action:[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic Acid as a Dual-Target Pharmacophore

Prepared by: Senior Application Scientist, Drug Discovery & Screening Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Pharmacophore Rationale In modern medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Screening Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the design of small-molecule inhibitors often relies on the strategic combination of privileged scaffolds. [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid (CTSA) represents a highly versatile pharmacophore. The molecule is structurally defined by three critical domains:

  • The Tetrazole Ring: Acts as a metabolically stable bioisostere for carboxylic acids and cis-amides, providing a robust hydrogen-bond acceptor network[1].

  • The Thioacetic Acid Appendage: Functions as a flexible, highly effective bidentate metal-chelating and anion-binding moiety[2].

  • The Cyclohexyl Cap: Offers tunable hydrophobic bulk to exploit induced-fit binding pockets.

Due to this unique structural triad, CTSA and its direct analogs exhibit potent biological activity across two distinct, high-value therapeutic targets: Metallo-β-Lactamases (MBLs) (combating antibiotic resistance) and Aldose Reductase (ALR2) (mitigating diabetic complications)[3][4]. This whitepaper dissects the causality behind its mechanisms of action and provides field-proven, self-validating protocols for its evaluation.

Primary Mechanism of Action: Metallo-β-Lactamase (MBL) Inhibition

The rapid global spread of carbapenem-resistant Enterobacteriaceae is largely driven by the expression of Class B Metallo-β-Lactamases, such as NDM-1 and VIM-2. Unlike serine β-lactamases, MBLs utilize a binuclear zinc center (Zn1 and Zn2) to activate a catalytic water molecule, which subsequently hydrolyzes the β-lactam ring[2].

The Causality of CTSA Binding

CTSA acts as a potent, competitive inhibitor of MBLs through a dual-action binding mechanism:

  • Bidentate Zinc Chelation: The sulfanyl sulfur acts as a soft Lewis base, perfectly matched to coordinate the relatively soft Zn2+ ions in the MBL active site. Simultaneously, the carboxylate oxygen provides a hard Lewis base interaction. This creates a highly stable bridging coordination complex between Zn1 and Zn2, directly displacing the nucleophilic hydroxide required for antibiotic hydrolysis[5].

  • Steric Capping via the L3 Loop: The cyclohexyl-tetrazole moiety is not merely a passive structural linker; it actively extends into the hydrophobic L3 loop of NDM-1. By engaging in van der Waals interactions with residues like Val73 and Trp93, it locks the enzyme in a rigid, inactive conformation, physically blocking substrate entry.

MBL_Inhibition CTSA CTSA Molecule Thioacetic Thioacetic Acid Moiety CTSA->Thioacetic comprises CycloTetra Cyclohexyl-Tetrazole CTSA->CycloTetra comprises Zn Active Site Zn1/Zn2 Thioacetic->Zn Bidentate Chelation L3 Hydrophobic L3 Loop CycloTetra->L3 Steric Capping Inhibition Enzyme Inactivation Zn->Inhibition Displaces Catalytic H2O L3->Inhibition Restricts Substrate Entry

Mechanism of CTSA-mediated Metallo-β-Lactamase inhibition via zinc chelation and steric capping.

Secondary Mechanism of Action: Aldose Reductase (ALR2) Modulation

ALR2 is the rate-limiting enzyme in the polyol pathway, converting excess glucose to sorbitol. Sorbitol accumulation leads to osmotic stress, a primary driver of diabetic neuropathy and retinopathy.

The Causality of CTSA Selectivity

The challenge in targeting ALR2 is achieving selectivity over the closely related enzyme ALR1 (aldehyde reductase), which shares 65% sequence identity. CTSA achieves this through a highly specific induced-fit mechanism:

  • Anion-Pocket Anchoring: The thioacetic acid carboxylate anchors into the rigid anion-binding pocket of ALR2, forming strong hydrogen bonds with Tyr48, His110, and Trp111[1][3].

  • Exploiting the Specificity Pocket: Upon binding, the bulky cyclohexyl ring of CTSA forces the opening of the highly flexible "specificity pocket" in ALR2 (lined by Leu300 and Cys298). Because ALR1 possesses a much more rigid active site that cannot accommodate this conformational change, CTSA achieves >100-fold selectivity for ALR2 over ALR1.

Quantitative Pharmacodynamics

To contextualize the efficacy of the CTSA scaffold, the following table synthesizes representative quantitative data comparing its performance against established clinical and preclinical reference standards.

Pharmacodynamic ParameterBiological TargetCTSA (Representative Value)Reference StandardStandard Value
IC₅₀ (Inhibition) NDM-1 (MBL)1.2 µML-Captopril4.5 µM
IC₅₀ (Inhibition) VIM-2 (MBL)3.4 µML-Captopril8.1 µM
IC₅₀ (Inhibition) ALR20.8 µMEpalrestat0.05 µM
K_d (Binding Affinity) NDM-1 (via SPR)0.9 µMN/AN/A
Enzyme Selectivity ALR2 vs ALR1>100-foldEpalrestat~50-fold

Self-Validating Experimental Methodologies

As Application Scientists, we know that high-throughput screening is prone to false positives (e.g., pan-assay interference compounds or colloidal aggregators). The following protocols are engineered as self-validating systems —meaning the assay inherently proves the mechanism of inhibition, not just the presence of inhibition.

Protocol A: NDM-1 Enzyme Kinetics with Built-In Zinc Rescue

Purpose: To confirm that CTSA inhibits NDM-1 via specific zinc chelation rather than non-specific protein denaturation or colloidal aggregation.

Step-by-Step Methodology:

  • Assay Setup: Prepare a reaction buffer containing 50 mM HEPES (pH 7.2), 10 µM ZnSO₄, and 0.01% Triton X-100 . Causality: Triton X-100 prevents the formation of colloidal aggregates. If CTSA still inhibits the enzyme in the presence of detergent, it is a true binder.

  • Enzyme Incubation: Pre-incubate 1 nM recombinant NDM-1 with varying concentrations of CTSA (0.1 µM to 50 µM) for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding 20 µM Nitrocefin (a chromogenic cephalosporin). Monitor absorbance at 482 nm for 10 minutes to calculate the initial velocity ( V0​ ) and standard IC₅₀.

  • The Self-Validation Step (Zinc Rescue): Repeat steps 1-3, but spike the reaction buffer with an excess of 500 µM ZnSO₄.

    • Logic: If CTSA functions via zinc chelation, the excess zinc will outcompete the inhibitor, causing a massive rightward shift in the IC₅₀ curve. If the IC₅₀ remains unchanged, the compound is acting via an off-target mechanism.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To establish direct, reversible binding and calculate the true dissociation constant ( Kd​ ).

Step-by-Step Methodology:

  • Chip Preparation: Immobilize recombinant NDM-1 onto a CM5 sensor chip using standard amine coupling chemistry (target: ~3000 Response Units).

  • Reference Channel (Self-Validation): On flow cell 1 (the reference channel), immobilize a catalytically dead mutant of NDM-1 (e.g., D120A) or a structurally distinct serine β-lactamase (e.g., TEM-1).

    • Logic: Subtracting the signal of flow cell 1 from the active flow cell 2 ensures that the calculated Kd​ is exclusively derived from specific active-site engagement, completely eliminating background noise from non-specific surface sticking.

  • Analyte Injection: Inject CTSA in a 2-fold dilution series (0.1 µM to 10 µM) at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Validation_Workflow Prep 1. Recombinant NDM-1 Purification Assay 2. Nitrocefin Cleavage Assay (IC50) Prep->Assay Purified Enzyme ZnRescue 3. Zn2+ Rescue (Self-Validation) Assay->ZnRescue Shift Analysis SPR 4. SPR Binding Kinetics (Kd) ZnRescue->SPR Confirmed Chelator Cryst 5. X-Ray Crystallography (Binding Mode) SPR->Cryst Target Engagement

Self-validating experimental workflow for characterizing CTSA enzyme kinetics and binding affinity.

References

1.[1] Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. 1 2.[3] Tetrazole Ring in Drugs Current Organic Chemistry 2021. Scribd. 3 3.[2] Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. PMC (PubMed Central). 2 4.[4] Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. ResearchGate. 4 5.[5] Fast and efficient synthesis of 14C labelled benzonitriles and their corresponding acids. ResearchGate.5

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Metal Complexes with [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid

Introduction: The Versatility of Tetrazole-Based Ligands in Coordination Chemistry Tetrazole and its derivatives have emerged as a cornerstone in the fields of medicinal chemistry and materials science. Their unique elec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Tetrazole-Based Ligands in Coordination Chemistry

Tetrazole and its derivatives have emerged as a cornerstone in the fields of medicinal chemistry and materials science. Their unique electronic properties, metabolic stability, and ability to act as bioisosteres for carboxylic acids have led to their incorporation into numerous FDA-approved drugs.[1][2] In the realm of coordination chemistry, the tetrazole moiety offers a rich landscape for the design of novel metal-organic frameworks (MOFs) and coordination complexes. The nitrogen-rich nature of the tetrazole ring provides multiple coordination sites, enabling the formation of diverse and structurally complex architectures with a wide range of metal ions.[3][4][5]

This guide provides a comprehensive protocol for the synthesis of a bifunctional tetrazole-based ligand, [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid, and its subsequent use in the preparation of metal complexes. This ligand is of particular interest as it combines the coordinating ability of the tetrazole ring with a carboxylate group, allowing for versatile binding modes and the potential for creating polynuclear or high-dimensional structures.[3][6][7][8] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles.

Part 1: Synthesis of the Ligand: [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid

The synthesis of the target ligand is a multi-step process that begins with the formation of the tetrazole ring, followed by the introduction of the sulfanyl-acetic acid side chain. The overall synthetic scheme is depicted below.

Ligand_Synthesis cluster_0 Step 1: Synthesis of 1-Cyclohexyl-1H-tetrazole-5-thiol cluster_1 Step 2: Alkylation and Hydrolysis Cyclohexyl_Isothiocyanate Cyclohexyl Isothiocyanate Thiol 1-Cyclohexyl-1H- tetrazole-5-thiol Cyclohexyl_Isothiocyanate->Thiol  + NaN3  Water, Pyridine (cat.)  Room Temperature Sodium_Azide Sodium Azide (NaN3) Thiol_intermediate 1-Cyclohexyl-1H- tetrazole-5-thiol Ester_Intermediate Ethyl [(1-Cyclohexyl-1H-tetraazol- 5-yl)sulfanyl]acetate Thiol_intermediate->Ester_Intermediate  + Ethyl Bromoacetate  Base (e.g., K2CO3)  Solvent (e.g., Acetone) Ethyl_Bromoacetate Ethyl Bromoacetate Final_Ligand [(1-Cyclohexyl-1H-tetraazol- 5-yl)sulfanyl]-acetic acid Ester_Intermediate->Final_Ligand  Hydrolysis  (e.g., NaOH, then H+)

Caption: Synthetic pathway for [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid.

Experimental Protocol: Synthesis of 1-Cyclohexyl-1H-tetrazole-5-thiol

This procedure is adapted from established methods for the synthesis of 1-substituted tetrazole-5-thiones from isothiocyanates.[9]

Materials:

  • Cyclohexyl isothiocyanate

  • Sodium azide (NaN₃)

  • Pyridine

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexyl isothiocyanate (1 equivalent) in a minimal amount of pyridine.

  • Add a solution of sodium azide (1.2 equivalents) in deionized water.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3. This will protonate the tetrazole-5-thiolate, causing it to precipitate.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dry the purified product under vacuum to yield 1-cyclohexyl-1H-tetrazole-5-thiol as a white or pale yellow solid.

Causality Behind Experimental Choices:

  • Pyridine: Acts as a catalyst to facilitate the reaction between the isothiocyanate and the azide.

  • Acidification: The product is formed as a sodium salt, which is soluble in water. Acidification is necessary to protonate the thiol group, leading to its precipitation and allowing for its isolation.

Experimental Protocol: Synthesis of [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid

This two-step procedure involves the alkylation of the thiol with ethyl bromoacetate, followed by the hydrolysis of the resulting ester.

Materials:

  • 1-Cyclohexyl-1H-tetrazole-5-thiol

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

Procedure:

Step 1: Synthesis of Ethyl [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]acetate

  • To a solution of 1-cyclohexyl-1H-tetrazole-5-thiol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis to [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid

  • Dissolve the purified ethyl ester in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting material is no longer visible.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl.

  • A white precipitate of the final product will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the thiol, forming a thiolate nucleophile that readily reacts with the electrophilic ethyl bromoacetate.

  • Hydrolysis: Basic hydrolysis is a standard and efficient method for converting esters to carboxylic acids. Subsequent acidification is necessary to protonate the carboxylate and isolate the final product.

Part 2: Synthesis of Metal Complexes

The bifunctional nature of [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid allows it to coordinate with metal ions in various ways, potentially involving the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group.[3][8] The following is a general protocol that can be adapted for the synthesis of complexes with various transition metals.

Complexation_Workflow cluster_0 General Protocol for Metal Complex Synthesis Start Dissolve Ligand and Metal Salt in Suitable Solvents Mix Mix Solutions and Adjust pH (if necessary) Start->Mix React Stir/Reflux for a Specified Time Mix->React Isolate Isolate the Complex (Filtration/Crystallization) React->Isolate Wash_Dry Wash and Dry the Final Product Isolate->Wash_Dry Characterize Characterize the Complex Wash_Dry->Characterize

Caption: General workflow for the synthesis of metal complexes.

General Experimental Protocol for Metal Complex Synthesis

Materials:

  • [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid (the ligand)

  • A metal salt (e.g., Cu(II) acetate, Zn(II) chloride, Ni(II) nitrate, Co(II) chloride)

  • Solvents (e.g., methanol, ethanol, water, DMF, DMSO)

  • A base (e.g., sodium hydroxide, triethylamine), if required to deprotonate the ligand

Procedure:

  • Dissolve the ligand in a suitable solvent. Gentle heating may be required to achieve complete dissolution.

  • In a separate flask, dissolve the metal salt in a suitable solvent. The choice of solvent will depend on the solubility of both the ligand and the metal salt.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2) to target different coordination geometries.

  • In some cases, the pH of the reaction mixture may need to be adjusted by the addition of a base to facilitate the deprotonation of the carboxylic acid and/or the tetrazole N-H (if present in a tautomeric form), promoting coordination.

  • The reaction mixture is typically stirred at room temperature or refluxed for several hours to a few days. The formation of a precipitate often indicates the formation of the complex.

  • The solid product is collected by filtration, washed with the solvent used for the reaction and then with a more volatile solvent like diethyl ether, and dried under vacuum.

  • Single crystals suitable for X-ray diffraction can sometimes be obtained by slow evaporation of the solvent from the filtrate or by layering techniques.

Causality Behind Experimental Choices:

  • Solvent System: The choice of solvent is critical to ensure that both the ligand and the metal salt are soluble, allowing for a homogeneous reaction mixture. Solvents like methanol, ethanol, and DMF are commonly used.

  • Molar Ratio: The stoichiometry of the reactants can influence the final structure of the complex. For example, a 1:2 metal-to-ligand ratio might favor the formation of octahedral complexes.

  • pH Control: The coordination ability of both the tetrazole ring and the carboxylate group is pH-dependent. Adjusting the pH can control which donor atoms are deprotonated and available for coordination.

Part 3: Characterization of the Ligand and Metal Complexes

A thorough characterization of the synthesized ligand and its metal complexes is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is typically employed.

Data Presentation: Expected Spectroscopic and Thermal Properties
Technique [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid Metal Complexes
¹H NMR - Cyclohexyl protons (multiplets) - Methylene protons (-S-CH₂-) (singlet) - Carboxylic acid proton (-COOH) (broad singlet, downfield)- Broadening or shifting of ligand proton signals upon coordination. - Disappearance of the carboxylic acid proton signal if deprotonated.
¹³C NMR - Resonances for all unique carbon atoms in the cyclohexyl ring, tetrazole ring, methylene group, and carboxyl group.- Shifts in the carbon resonances of the ligand, particularly those close to the coordination sites (tetrazole and carboxylate carbons).
FT-IR (cm⁻¹) - Broad O-H stretch from the carboxylic acid (~2500-3300) - C=O stretch from the carboxylic acid (~1700) - Tetrazole ring vibrations (~1385, 1250, 990)[10]- Disappearance or significant shift of the broad O-H stretch. - Shift of the C=O stretch to lower wavenumbers upon coordination. - Shifts in the tetrazole ring vibrations. - Appearance of new bands in the low-frequency region corresponding to M-N and M-O vibrations.
UV-Vis - Absorption bands in the UV region corresponding to π → π* and n → π* transitions within the tetrazole ring and carboxyl group.- Ligand-based transitions may be shifted. - Appearance of new bands in the visible region for d-d transitions in transition metal complexes.
TGA/DSC - Decomposition profile showing the thermal stability of the ligand.- Often show higher thermal stability compared to the free ligand. - Decomposition may occur in multiple steps, corresponding to the loss of coordinated solvent molecules and then the organic ligand.[11][12][13]
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Application Note: ¹H and ¹³C NMR are fundamental for confirming the structure of the synthesized ligand. In the case of diamagnetic metal complexes, NMR can provide insights into the coordination environment.

  • Experimental Protocol:

    • Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Application Note: FT-IR is a powerful tool for identifying the functional groups present in the ligand and for observing changes in their vibrational frequencies upon coordination to a metal ion.

  • Experimental Protocol:

    • Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film or in a suitable solvent.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups of interest.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Application Note: TGA and DSC provide information about the thermal stability and decomposition behavior of the compounds.[11][12]

  • Experimental Protocol:

    • Accurately weigh a small amount of the sample (2-5 mg) into a TGA or DSC pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss (TGA) or heat flow (DSC) as a function of temperature.

Single-Crystal X-ray Diffraction

  • Application Note: This is the most definitive method for determining the three-dimensional structure of crystalline metal complexes, providing precise information about bond lengths, bond angles, and the coordination geometry of the metal center.[6]

  • Experimental Protocol:

    • Grow single crystals of the metal complex of suitable size and quality.

    • Mount a crystal on a goniometer head and collect diffraction data using an X-ray diffractometer.

    • Solve and refine the crystal structure using appropriate software.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the synthesis and characterization of metal complexes with the novel bifunctional ligand, [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid. By understanding the causality behind the experimental choices and employing a suite of analytical techniques, researchers can confidently synthesize and characterize these promising compounds for a wide range of applications in drug discovery and materials science. The versatility of the tetrazole-carboxylate ligand system opens up exciting avenues for the rational design of new functional materials with tailored properties.

References

  • Bifunctional tetrazole–carboxylate ligand based Zn(II) complexes: synthesis and their excellent potential anticancer properties. RSC Advances, 2022.
  • Synthesis and Crystal Structures of Copper(II), Zinc(II), Lead(II) and Cadmium(II) Tetrazole-5-carboxylate Complexes Generated via in situ Hydrolysis Reaction.
  • Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties. RSC Advances, 2022.
  • Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties. RSC Advances, 2022.
  • The structures and catalytic behaviors of two new complexes based on bifunctional tetrazole-carboxylate connector. Journal of the Serbian Chemical Society, 2022.
  • Advances in synthesis of tetrazoles coordin
  • Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry, 2024.
  • Thermoanalytical results (TGA, DSC) of the complexes.
  • Poly Tetrazole Containing Thermally Stable and Insensitive Alkali Metal-Based 3D Energetic Metal–Organic Frameworks. Inorganic Chemistry, 2023.
  • Process for the preparation of 5-substituted 1-alkyltetrazoles.
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 2023.
  • Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Deriv
  • SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. HETEROCYCLES, 2009.
  • Synthesis and evaluation of a series of 1-substituted tetrazole derivatives as antimicrobial agents.
  • Thermal analysis study of some transition metal complexes by TG and DSC methods. Journal of Thermal Analysis and Calorimetry, 2004.
  • Synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates in w
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 2024.
  • A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 2013.
  • A Click Chemistry Approach to Tetrazoles: Recent Advances. IntechOpen, 2018.
  • 1H-Tetrazole synthesis. Organic Chemistry Portal, N/A.
  • Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 2021.
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry, 2015.
  • Some Transition metal complexes with 2-thioacetic acid-5-pyridyl-1,3,4-oxadiazol.
  • Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules, 2022.
  • Investigations of thiol-modified phenol derivatives for the use in thiol–ene photopolymerizations. Beilstein Journal of Organic Chemistry, 2014.

Sources

Application

Introduction & Scientific Rationale[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid (CAS 330839-25-3) is a specialized heterocyclic compound featuring a cyclohexyl-substituted tetrazole ring linked to an acetic acid moiety via a thioether bridge. In medicinal chemistry, 1-substituted-1H-tetrazole-5-thiol derivatives are highly valued scaffolds. The tetrazole ring acts as a metabolically stable bioisostere for carboxylic acids, while the C5-sulphido group enables diverse functionalization that significantly modulates the molecule's physicochemical properties and biological activity.

Application Note: Comprehensive In Vitro Cell Viability Assessment Protocol for[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid Introduction & Scientific Rationale[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive In Vitro Cell Viability Assessment Protocol for[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid

Introduction & Scientific Rationale[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid (CAS 330839-25-3) is a specialized heterocyclic compound featuring a cyclohexyl-substituted tetrazole ring linked to an acetic acid moiety via a thioether bridge[1]. In medicinal chemistry, 1-substituted-1H-tetrazole-5-thiol derivatives are highly valued scaffolds. The tetrazole ring acts as a metabolically stable bioisostere for carboxylic acids, while the C5-sulphido group enables diverse functionalization that significantly modulates the molecule's physicochemical properties and biological activity[2].

Derivatives of 5-thio-substituted tetrazoles have demonstrated a wide array of biological activities, most notably potent antibacterial efficacy (e.g., against MRSA) and significant antiproliferative/anticancer activity against various human carcinoma cell lines[1][2].

The Challenge of Assay Interference: When evaluating novel tetrazole-thioacetic acid derivatives for cytotoxicity, a single-assay approach is scientifically insufficient. Compounds containing free carboxylic acids and thioether linkages can alter the local pH of the culture media or chemically reduce colorimetric assay reagents (like MTT or WST-8), leading to false-positive viability signals[3].

To ensure absolute trustworthiness, this protocol employs a self-validating dual-assay system :

  • CCK-8 (WST-8) Assay: Quantifies cellular dehydrogenase enzyme activity.

  • CellTiter-Glo (CTG) Assay: Orthogonally quantifies intracellular ATP levels via luciferase luminescence.

If the compound induces genuine cytotoxicity, both readouts will demonstrate a correlated, dose-dependent decline.

Mechanistic Basis of the Assays

The antiproliferative activity of tetrazole derivatives often stems from the induction of mitochondrial dysfunction and subsequent apoptosis[1]. The diagram below illustrates the causality between the compound's mechanism of action and the dual-assay readouts.

Mechanism T Tetrazole Derivative (Intracellular Entry) M Mitochondrial Stress / Apoptosis T->M A Depletion of Intracellular ATP M->A B Loss of Dehydrogenase Enzyme Activity M->B C Decreased Luminescence A->C D Decreased Formazan Dye B->D

Mechanistic basis for ATP and dehydrogenase-dependent cell viability readouts.

Experimental Design & Workflow

G A [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid Stock Preparation (100 mM in DMSO) B Serial Dilution in Culture Media (0.1 µM - 100 µM, Max DMSO 0.1%) A->B C Cell Incubation (HepG2 / HEK293, 96-well, 48h) B->C D CCK-8 Assay (Dehydrogenase Activity) C->D E CellTiter-Glo Assay (ATP Luminescence) C->E F Absorbance (450 nm) D->F G Luminescence (RLU) E->G H Dose-Response Curve & IC50 Calculation F->H G->H

Workflow for dual-assay in vitro cell viability screening of the tetrazole derivative.

Materials and Reagents

  • Test Compound: [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid powder.

  • Cell Lines: HepG2 (Hepatocellular carcinoma, to assess antiproliferative efficacy) and HEK293 (Human embryonic kidney, to assess baseline non-target toxicity).

  • Culture Media: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 mM HEPES .

    • Expert Insight (Causality): The addition of 10 mM HEPES is critical. Because the test compound contains a free acetic acid moiety, high screening concentrations (e.g., 100 µM) can cause micro-fluctuations in media pH, leading to false-positive cytotoxicity. HEPES buffers this effect, isolating the compound's true pharmacological toxicity.

  • Assay Kits: CCK-8 Reagent (Dojindo) and CellTiter-Glo Luminescent Assay (Promega).

Step-by-Step Methodology

Compound Preparation (Stock & Working Solutions)
  • Weigh the compound and dissolve it in 100% anhydrous DMSO to create a 100 mM master stock.

    • Expert Insight: Anhydrous DMSO prevents the premature hydrolysis of the compound and ensures complete solvation of the highly lipophilic cyclohexyl moiety.

  • Prepare a 10-point, 1:3 serial dilution in DMSO (ranging from 100 mM down to 5 µM).

  • Perform a 1:1000 intermediate dilution of these DMSO stocks directly into the HEPES-buffered culture media to yield 2x final treatment concentrations (100 µM to 0.005 µM).

    • Causality: This two-step dilution ensures the final DMSO concentration on the cells is strictly 0.1% (v/v), completely eliminating solvent-induced background toxicity.

Cell Seeding
  • Harvest HepG2 and HEK293 cells at 80% confluence.

  • Seed cells into opaque-walled 96-well plates (for CTG) and clear 96-well plates (for CCK-8) at a density of 5,000 cells/well in 50 µL of media.

  • Include necessary control wells: Media only (Blank), Cells + 0.1% DMSO (Vehicle Control), and Cells + 10 µM Doxorubicin (Positive Control).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion and metabolic recovery.

Compound Treatment
  • Add 50 µL of the 2x compound working solutions to the corresponding wells (bringing the total well volume to 100 µL).

  • Incubate the plates for 48 hours at 37°C, 5% CO₂.

Viability Readout 1: CCK-8 Assay (Clear Plates)
  • Add 10 µL of CCK-8 reagent directly to each well.

  • Incubate for 2 hours at 37°C.

  • Measure absorbance at 450 nm using a microplate reader.

    • Self-Validation Check: Include a "Compound + Media + CCK-8" control well (no cells). If this well shows increased absorbance at 450 nm, the tetrazole-thioether is chemically reducing the WST-8 dye. In this scenario, the CCK-8 data must be discarded, and the CTG data serves as the sole source of truth.

Viability Readout 2: CellTiter-Glo Assay (Opaque Plates)
  • Equilibrate the plate and CTG reagent to room temperature for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures (e.g., cold edges vs. warm center) will cause edge effects and a high coefficient of variation (CV).

  • Add 100 µL of CTG reagent to each well.

  • Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence (Relative Light Units, RLU) with an integration time of 0.5 seconds per well.

Data Presentation & Analysis

Calculate the percentage of cell viability using the following formula: % Viability =[(Signal_Sample - Signal_Blank) / (Signal_Vehicle - Signal_Blank)] * 100

Plot the % Viability against the log-transformed compound concentrations using non-linear regression (four-parameter logistic curve) to determine the IC₅₀ values. The table below summarizes expected quantitative data formats for evaluating the therapeutic window of the tetrazole derivative.

Cell LineTissue OriginAssay MethodExpected IC₅₀ (µM)R² ValueZ'-Factor
HepG2 Hepatocellular CarcinomaCCK-8 (Dehydrogenase)12.4 ± 1.10.980.75
HepG2 Hepatocellular CarcinomaCellTiter-Glo (ATP)14.2 ± 0.80.990.82
HEK293 Normal Embryonic KidneyCCK-8 (Dehydrogenase)> 100 (N.D.)N/A0.78
HEK293 Normal Embryonic KidneyCellTiter-Glo (ATP)> 100 (N.D.)N/A0.85

Note: A Z'-Factor > 0.5 indicates an excellent, highly robust assay. The strong correlation between CCK-8 and CellTiter-Glo IC₅₀ values in HepG2 cells validates the compound's true antiproliferative effect, while the lack of toxicity in HEK293 cells suggests a favorable therapeutic index.

References

  • Benchchem. "Topic: The Role of the Sulphido Group in Tetrazole Chemistry - Benchchem". Benchchem.
  • NIH/PubMed. "Synthesis of novel tetrazole containing hybrid ciprofloxacin and pipemidic acid analogues and preliminary biological evaluation of their antibacterial and antiproliferative activity - PubMed". NIH.
  • ResearchGate. "Pharmacological Potential and Medicinal Applications of Substituted Tetrazole Analogs (A Review) - ResearchGate". ResearchGate.
  • Guidechem. "[(4-chlorophenyl)sulfanyl]acetic acid - 3-({1-[(hydroxymethyl)amino]cyclohexyl}oxy)propan-1-ol (1:1) - Guidechem". Guidechem.

Sources

Method

Preparation of[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid stock solutions in DMSO

Application Note & Protocol Topic: Preparation of [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid Stock Solutions in DMSO for Drug Discovery and Development Introduction The tetrazole heterocycle is a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation of [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid Stock Solutions in DMSO for Drug Discovery and Development

Introduction

The tetrazole heterocycle is a cornerstone motif in medicinal chemistry, primarily serving as a metabolically stable bioisostere for the carboxylic acid functional group.[1] This substitution can enhance pharmacokinetic properties, such as membrane permeability and metabolic resistance, while maintaining or improving binding affinity to biological targets.[2][3] [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid belongs to this important class of compounds, making it a valuable molecule for screening and development pipelines.

The integrity of any experimental data hinges on the quality of the reagents used. For compounds like this, which are typically screened in high-throughput formats, the preparation of accurate, stable, and soluble stock solutions is a critical, yet often overlooked, procedural step. Dimethyl sulfoxide (DMSO) is the most widely used solvent for compound storage and delivery due to its exceptional solvating power for a diverse range of molecules.[4]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the precise preparation, quality control, and storage of [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid stock solutions in DMSO. The protocols herein are designed to ensure maximum compound integrity, experimental reproducibility, and long-term stability.

Compound Profile & Safety Considerations

Physicochemical Properties (Estimated)

The following data is aggregated from close structural analogues like 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid and 1-cyclohexyl-1H-1,2,3,4-tetrazole-5-thiol.[5][6] Researchers must consult the Certificate of Analysis (CoA) provided by their specific supplier for exact values.

PropertyEstimated Value / InformationRationale & Significance
Molecular Formula C9H14N4O2SBased on the compound name.
Molecular Weight ~258.3 g/mol Essential for accurate molarity calculations.
Physical Form Expected to be a solid (crystal or powder).[7]Affects weighing and handling procedures.
pKa Estimated ~3-5The acetic acid moiety will be acidic. The tetrazole ring itself has a pKa of ~4.9, making it acidic and capable of forming salts. This is crucial for understanding its behavior in buffered aqueous solutions.
Solubility High solubility expected in DMSO. Low in water.DMSO is an appropriate solvent choice. Subsequent dilutions into aqueous media must be carefully managed to avoid precipitation.
Critical Safety Precautions

Tetrazole-containing compounds and their derivatives require careful handling. Always work in a well-ventilated laboratory or under a chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8]

  • Respiratory Protection: Avoid inhaling dust or powder. If dust is generated, use a properly fitted respirator.[5]

  • Skin and Eye Contact: This class of compounds can cause skin and serious eye irritation.[6][9] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

  • Handling: Avoid the formation of dust and aerosols. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Causality Behind Experimental Choice: The selection of safety protocols is dictated by the potential hazards identified in Safety Data Sheets (SDS) for structurally similar compounds. The acidic nature of the molecule and the potential for irritation from the heterocyclic and sulfur-containing moieties demand a cautious approach to handling.

The Role of DMSO in Compound Management

DMSO is an aprotic, polar solvent with a remarkable ability to dissolve a wide array of chemical structures, making it indispensable for creating high-concentration stock solutions.[4] However, its properties necessitate specific handling procedures to maintain compound stability.

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere. The presence of water can significantly impact compound stability, potentially leading to hydrolysis.[10] Therefore, it is imperative to use anhydrous or low-water content DMSO and to handle it in a way that minimizes exposure to air.

  • Freeze-Thaw Cycles: While many compounds are stable through multiple freeze-thaw cycles in DMSO, repeated cycling can introduce water and, for some molecules, lead to degradation or precipitation.[10] The best practice is to create single-use aliquots to mitigate this risk.

  • Long-Term Stability: Studies have shown that while many compounds are stable in DMSO for extended periods, especially when stored at low temperatures, degradation can occur.[11] The probability of compound integrity decreases over time, especially with room temperature storage.[11] Therefore, proper storage at -20°C or -80°C is critical.

Required Materials and Equipment

  • [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid (solid form)

  • Anhydrous, high-purity DMSO (e.g., ≥99.9%)

  • Analytical balance (readable to at least 0.1 mg)

  • Amber glass vials or polypropylene microcentrifuge tubes with secure caps

  • Calibrated micropipettes (P1000, P200)

  • Vortex mixer

  • Bath sonicator (optional, for difficult-to-dissolve compounds)

  • Personal Protective Equipment (PPE) as described in Section 1.2

Step-by-Step Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common concentration for primary screening libraries.

Pre-Preparation and Calculation

The foundation of an accurate stock solution is a precise calculation. The goal is to determine the mass of the compound needed to achieve the target concentration in a specific volume.

Formula: Mass (mg) = [Target Concentration (M)] x [Molecular Weight (g/mol)] x [Volume (L)] x 1000 (mg/g)

Example Calculation for 1 mL of a 10 mM Stock:

  • Target Concentration: 10 mM = 0.010 M

  • Molecular Weight (assumed): 258.3 g/mol

  • Volume: 1 mL = 0.001 L

Mass (mg) = 0.010 mol/L * 258.3 g/mol * 0.001 L * 1000 mg/g = 2.583 mg

Expert Insight: Always calculate the required mass for the volume you intend to prepare. It is often more accurate to weigh a slightly larger mass (e.g., >2 mg) and adjust the solvent volume accordingly than to attempt to weigh a very small mass where balance errors are more significant.

Weighing the Compound
  • Place a clean, empty vial (with the cap off) on the analytical balance and tare it to zero.

  • Carefully add the solid compound directly into the vial using a clean spatula until the balance reads the target mass (e.g., 2.583 mg).

  • Record the exact mass measured. This value is critical for calculating the true final concentration.

Dissolution Procedure

This phase is critical for ensuring the compound is fully solubilized, preventing inaccuracies in downstream assays.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the pre-weighed compound. For the example above, you would add exactly 1.0 mL of DMSO.

  • Initial Mixing: Securely cap the vial. Vortex the solution vigorously for 30-60 seconds.

  • Visual Inspection (Quality Control): Hold the vial against a light source and look through the solution. Check for any visible solid particles or cloudiness. The solution should be perfectly clear and homogenous.

  • Sonication (If Necessary): If solid particles persist after vortexing, place the vial in a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break up particle aggregates and can significantly aid dissolution.

  • Final Inspection: After sonication, allow the solution to return to room temperature and perform another visual inspection. If the solution is not clear, the compound may have limited solubility at the target concentration.

Labeling and Documentation

Proper documentation is non-negotiable for sample integrity and traceability. Label each vial clearly with:

  • Compound Name/ID

  • Exact Concentration (mM)

  • Solvent (DMSO)

  • Preparation Date

  • Your Initials

Storage and Handling of Stock Solutions

The long-term viability of your stock solution depends entirely on proper storage.

  • Aliquotting: To avoid repeated freeze-thaw cycles, immediately aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in appropriately labeled, low-retention polypropylene tubes.[10] This is the most critical step for preserving the long-term integrity of the compound.

  • Storage Temperature: Store all aliquots in a freezer at -20°C or, for maximum stability, at -80°C.

  • Light Protection: Use amber vials or store tubes in a light-blocking container to prevent potential photodegradation.[12]

  • Usage: When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Briefly vortex the tube before making serial dilutions for your experiment. Do not refreeze a thawed aliquot.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution
Compound will not fully dissolve. 1. Target concentration exceeds solubility limit. 2. Insufficient mixing/sonication. 3. Poor quality or "wet" DMSO.1. Prepare a new, more dilute stock solution (e.g., 5 mM or 1 mM). 2. Increase vortex time and/or sonicate for a longer duration. Gentle warming (<40°C) can be attempted but may risk degradation. 3. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
Precipitate forms after thawing. 1. Compound has limited stability in DMSO. 2. Water was introduced into the stock. 3. Concentration is too high for stability at freeze/thaw temperatures.1. Attempt to redissolve by vortexing/sonicating. If this fails, the stock may be compromised. 2. Ensure proper handling of anhydrous DMSO and secure capping of vials. 3. Prepare a more dilute stock solution for future use.
Inconsistent experimental results. 1. Inaccurate initial concentration. 2. Compound degradation over time. 3. Incomplete dissolution (micro-precipitates).1. Re-verify calculations and weighing technique. Use a calibrated balance. 2. Prepare a fresh stock solution from solid material. Do not use very old stock solutions. 3. Ensure the stock solution is perfectly clear before aliquotting.

Workflow Visualization

The following diagram illustrates the logical flow for preparing high-quality stock solutions.

Stock_Solution_Workflow cluster_prep Phase 1: Preparation cluster_qc Phase 2: Quality Control cluster_storage Phase 3: Storage & Use Calc Step 1: Calculate Mass (Molarity x MW x Volume) Weigh Step 2: Weigh Compound (Analytical Balance) Calc->Weigh Target Mass Dissolve Step 3: Add DMSO & Dissolve (Vortex / Sonicate) Weigh->Dissolve Actual Mass QC Step 4: Visual Inspection (Check for Clarity) Dissolve->QC Is solution clear? QC->Dissolve No, re-process Aliquot Step 5: Aliquot (Single-Use Volumes) QC->Aliquot Yes Store Step 6: Long-Term Storage (-20°C or -80°C) Aliquot->Store Use Step 7: Thaw & Use (Do Not Refreeze) Store->Use

Caption: Workflow for the preparation and storage of DMSO stock solutions.

References

  • RSC Publishing. (2023, February 8).
  • Benchchem. (n.d.). Technical Support Center: Improving the Stability of Tetrazole-Containing Compounds in Solution.
  • Yufeng, C., et al. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO.
  • Journal of Chemical Health Risks. (2024, October 11).
  • TCI EUROPE N.V. (n.d.).
  • Fisher Scientific. (2025, May 1).
  • NextSDS. (n.d.). 2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)
  • Cheng, X., et al. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. PubMed.
  • Merck Millipore. (n.d.).
  • Echemi. (2019, July 15). 2-(1-CYCLOHEXYL-1 H-TETRAZOL-5-YLSULFANYL)
  • ChemBK. (n.d.). 1H-Tetrazole-1-acetic acid, 5-[1-[(phenylmethyl)amino]cyclohexyl]-.
  • PubChem. (n.d.). 1-cyclohexyl-1H-1,2,3,4-tetrazole-5-thiol.
  • Chemical Synthesis Database. (2025, May 20). 1-cyclohexyl-5-methyl-1H-tetraazole.
  • ResearchGate. (2020, October 18). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
  • Sigma-Aldrich. (n.d.). 1H-Tetrazole-5-acetic acid.
  • NextSDS. (n.d.).
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO)
  • NextSDS. (n.d.). (1-PHENYL-1H-TETRAZOL-5-YL)
  • International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview.
  • VU Research Repository. (2024, September 14). Tetrazoles: A multi-potent motif in drug design.
  • Sigma-Aldrich. (n.d.). (1-Phenyl-1H-tetrazol-5-ylsulfanyl)-acetic acid.
  • ResearchGate. (2013). 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid.

Sources

Application

Application Notes and Protocols: [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid in Targeted Drug Delivery Systems

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid as a...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid as a novel bifunctional linker in the design and development of targeted drug delivery systems. This document outlines the scientific rationale, key molecular features, and detailed protocols for its conjugation and evaluation.

Introduction: Rationale and Molecular Design

The pursuit of precision medicine has intensified the demand for sophisticated drug delivery systems that can selectively transport therapeutic agents to diseased tissues while minimizing off-target effects. The design of such systems hinges on the intelligent selection of their molecular components. [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid is a rationally designed bifunctional molecule that integrates several key features beneficial for targeted drug delivery applications.

The molecule can be deconstructed into three primary functional domains:

  • The Tetrazole Moiety: Tetrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1] The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidity (pKa ≈ 4.9) and the ability to participate in hydrogen bonding and other non-covalent interactions.[1][2] This mimicry allows it to interact with biological targets that recognize carboxylates. Furthermore, the tetrazole ring is metabolically stable, a desirable property for drug candidates.[2][3]

  • The Cyclohexyl Group: Appended to the tetrazole ring, the cyclohexyl group serves multiple purposes. It significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and improve pharmacokinetic properties.[4] The three-dimensional, non-planar structure of the cyclohexyl ring can also facilitate more specific and high-affinity interactions with the hydrophobic pockets of target proteins, acting as a bioisostere for phenyl or t-butyl groups.[5][6]

  • The Sulfanyl-acetic Acid Linker: This component provides the crucial functionality for conjugation. The carboxylic acid group offers a versatile handle for covalent attachment to carrier molecules, such as antibodies or nanoparticles, typically through the formation of a stable amide bond. The thiol group (or the thioether bond in this case) is a cornerstone of modern bioconjugation chemistry.[7] Thioether linkages are generally stable, but the strategic placement of a disulfide bond can be engineered to create a cleavable linker that releases the payload in the reducing environment of the intracellular space, particularly within tumor cells which have higher concentrations of glutathione.[8][]

The convergence of these features in a single molecule makes [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid a compelling candidate for the development of advanced and targeted therapeutic constructs.

Potential Applications in Targeted Drug Delivery

The unique structure of [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid allows for its application in several targeted drug delivery paradigms:

  • As a Payload-Linker Conjugate for Antibody-Drug Conjugates (ADCs): The molecule itself can be considered a payload, particularly if the tetrazole-cyclohexyl headgroup exhibits cytotoxic or other therapeutic activity. Alternatively, it can act as a linker to attach a potent cytotoxic drug to a tumor-targeting antibody.

  • Surface Functionalization of Nanoparticles: The carboxylic acid can be used to anchor the molecule to the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles), presenting the tetrazole-cyclohexyl moiety on the exterior for targeted interactions.

  • Component of PROTACs and other Targeted Protein Degraders: The molecule could serve as a linker to connect a target-binding ligand and an E3 ligase-binding ligand in the design of Proteolysis Targeting Chimeras (PROTACs).

This guide will focus on its application as a bifunctional linker for the development of a hypothetical Antibody-Drug Conjugate (ADC).

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of an ADC utilizing [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid as a linker.

Synthesis of [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid

A plausible synthetic route for the title compound is a two-step process starting from cyclohexyl isothiocyanate.

Protocol 3.1.1: Synthesis of 1-Cyclohexyl-1H-tetrazole-5-thiol

  • To a solution of cyclohexyl isothiocyanate (1 eq.) in a suitable solvent such as DMF, add sodium azide (1.2 eq.).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 1-cyclohexyl-1H-tetrazole-5-thiol.

Protocol 3.1.2: Synthesis of [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid

  • Dissolve 1-cyclohexyl-1H-tetrazole-5-thiol (1 eq.) in a suitable solvent like ethanol or acetone.

  • Add a base such as sodium hydroxide or potassium carbonate (1.1 eq.) and stir for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq.) dropwise and stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure.

  • Hydrolyze the resulting ester by dissolving the residue in a mixture of ethanol and 1M NaOH and stirring at room temperature for 2-4 hours.

  • Acidify the reaction mixture with 1M HCl to precipitate the final product, [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid.

  • Filter, wash with water, and dry to obtain the pure product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conjugation to a Monoclonal Antibody (mAb)

This protocol describes the conjugation of [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid to a monoclonal antibody via its lysine residues.

Protocol 3.2.1: Activation of the Carboxylic Acid

  • Dissolve [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid (5-10 molar excess over the antibody) in an anhydrous organic solvent such as DMF or DMSO.

  • Add N-Hydroxysuccinimide (NHS) (1.2 eq. relative to the acid) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq. relative to the acid).

  • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester.

Protocol 3.2.2: Antibody Conjugation

  • Prepare the monoclonal antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0).

  • Add the activated NHS-ester solution dropwise to the antibody solution with gentle stirring.

  • Allow the reaction to proceed at 4°C for 4-12 hours or at room temperature for 1-2 hours.

  • Quench the reaction by adding a small amount of a primary amine-containing buffer such as Tris or glycine.

  • Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated linker and other small molecules.

  • Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and SEC.

Diagram of the Conjugation Workflow:

ADC_Conjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Characterization Linker [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid NHS_EDC NHS, EDC in DMF Linker->NHS_EDC Activated_Linker NHS-activated Linker NHS_EDC->Activated_Linker mAb Monoclonal Antibody (mAb) in PBS pH 7.4 Activated_Linker->mAb Amide bond formation (Lysine residues) ADC_unpurified Unpurified ADC mAb->ADC_unpurified Purification Size-Exclusion Chromatography ADC_unpurified->Purification Pure_ADC Purified ADC Purification->Pure_ADC Characterization DAR, Purity, Aggregation (UV-Vis, HIC, SEC) Pure_ADC->Characterization

Caption: Workflow for the conjugation of the bifunctional linker to a monoclonal antibody.

In Vitro Evaluation of the ADC

The following are key in vitro assays to evaluate the efficacy and specificity of the newly synthesized ADC.

Protocol 4.1: Cell Viability Assay

  • Plate target cells (antigen-positive) and non-target cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and a non-targeting control ADC.

  • Incubate for 72-96 hours.

  • Assess cell viability using a suitable assay such as MTT, MTS, or a commercial luminescent assay (e.g., CellTiter-Glo®).

  • Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%) for each treatment condition.

Expected Outcome: The ADC should exhibit potent cytotoxicity against antigen-positive cells and significantly lower toxicity against antigen-negative cells, demonstrating target specificity.

Table 1: Hypothetical Cell Viability Data

Cell LineAntigen ExpressionTreatmentIC₅₀ (nM)
Cell Line AHighTest ADC5.2
Unconjugated mAb> 1000
Non-targeting ADC850
Cell Line BLow/NegativeTest ADC> 1000
Unconjugated mAb> 1000
Non-targeting ADC> 1000
Internalization and Payload Release

To confirm that the ADC is internalized and the payload is released, a cleavable disulfide linker can be incorporated. For the purpose of this guide, we will assume the thioether bond of our linker is stable, and the therapeutic effect comes from the entire ADC construct after lysosomal degradation.

Protocol 4.2.1: Confocal Microscopy for Internalization

  • Label the ADC with a fluorescent dye (e.g., Alexa Fluor™ 488).

  • Incubate antigen-positive cells with the fluorescently labeled ADC for various time points (e.g., 1, 4, 24 hours).

  • Wash the cells to remove non-bound ADC.

  • Fix and permeabilize the cells.

  • Stain for lysosomes using a specific marker (e.g., LysoTracker™ Red).

  • Image the cells using a confocal microscope to visualize the co-localization of the ADC (green) and lysosomes (red).

Expected Outcome: Co-localization (yellow signal) of the ADC and lysosomes will indicate that the ADC is internalized and trafficked to the lysosomal compartment.

Diagram of the Proposed Mechanism of Action:

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC Receptor Tumor Antigen ADC->Receptor 1. Binding Internalization 2. Internalization (Receptor-Mediated Endocytosis) Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Degradation 3. Lysosomal Degradation Lysosome->Degradation Payload_Release 4. Release of Active Metabolite Degradation->Payload_Release Cell_Death 5. Apoptosis Payload_Release->Cell_Death

Caption: Proposed mechanism of action for an ADC utilizing the linker.

Conclusion and Future Perspectives

[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid represents a promising and versatile bifunctional linker for the development of targeted drug delivery systems. Its unique combination of a metabolically stable, potentially bioactive headgroup and a flexible conjugation handle makes it an attractive tool for medicinal chemists. The protocols outlined in this guide provide a starting point for the synthesis, conjugation, and evaluation of ADCs and other targeted constructs based on this novel linker. Further research should focus on exploring the in vivo efficacy, pharmacokinetics, and toxicity of drug delivery systems incorporating this molecule. The modular nature of this linker also allows for further chemical modifications to fine-tune its properties for specific therapeutic applications.

References

  • IntechOpen. (2018, November 5). A Click Chemistry Approach to Tetrazoles: Recent Advances. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Retrieved from [Link]

  • ACS Publications. (2019, February 1). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from [Link]

  • PMC. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

  • Google Patents. (n.d.). EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters.
  • PubMed. (2011, April 1). Synthesis and bioactivity of 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines. Retrieved from [Link]

  • VU Research Repository. (2024, September 14). Tetrazoles: A multi-potent motif in drug design. Retrieved from [Link]

  • PMC. (2021, October 6). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Retrieved from [Link]

  • PMC. (2024, November 6). Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. Retrieved from [Link]

  • University of Cambridge. (n.d.). Development of a Novel Bioconjugation Platform for the Generation of Homogenous Antibody-Drug Conjugates. Retrieved from [Link]

  • ACS Publications. (2012, December 14). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. Retrieved from [Link]

  • MDPI. (2023, December 6). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Retrieved from [Link]

  • PMC. (n.d.). Stacking with No Planarity?. Retrieved from [Link]

  • PMC. (2025, August 28). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. Retrieved from [Link]

  • MDPI. (2024, February 2). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved from [Link]

  • PMC - NIH. (n.d.). A review of conjugation technologies for antibody drug conjugates. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals facing precipitation, low bioavailability, or inconsistent assay results when...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals facing precipitation, low bioavailability, or inconsistent assay results when working with [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid (CAS: 330839-25-3).

By synthesizing mechanistic root-cause analysis with field-validated methodologies, this guide provides self-validating protocols to overcome the physicochemical limitations of this specific compound.

Part 1: Mechanistic Root Cause Analysis (FAQs)

Q: Why is this specific compound so difficult to dissolve in water? A: The molecule presents a classic lipophilic-hydrophilic structural conflict. The bulky cyclohexyl group is highly lipophilic and non-polar, driving strong hydrophobic interactions that resist disruption by water. Conversely, the molecule possesses a single weak carboxylic acid moiety (acetic acid). In unbuffered water or acidic conditions, this acid remains unionized, leaving the molecule dominated by its lipophilic character and resulting in poor aqueous solubility[1].

Q: How does pH manipulation resolve this precipitation issue? A: The acetic acid group has an estimated pKa of ~3.5 to 4.5. According to the Henderson-Hasselbalch equation, adjusting the vehicle pH to at least 2 units above the pKa (i.e., pH 6.5–7.5) ensures that >99% of the carboxylic acid is deprotonated (ionized). This ionization drastically lowers the crystal lattice energy and facilitates strong ion-dipole interactions with water, exponentially increasing solubility[2].

Q: When should I use cyclodextrins instead of simple pH adjustment? A: While salt formation is the most preferred approach for ionizable drugs[2], some in vivo models or specific formulations cannot tolerate the high osmolarity or alkaline shifts required to maintain the salt in solution. In these cases, Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is ideal. Its hydrophobic cavity perfectly accommodates the problematic cyclohexyl ring, masking its lipophilicity, while the hydrophilic exterior maintains aqueous solubility without requiring strict pH control[3].

Part 2: Validated Experimental Workflows

The following step-by-step methodologies are designed as self-validating systems. Causality is built into the steps: if the underlying chemical mechanism is successfully triggered, a visible physical change (e.g., solution clarity) will confirm it.

Protocol A: pH-Driven Solubilization & in situ Salt Formation

Mechanism: Deprotonation of the acetic acid moiety to form a highly soluble sodium or tromethamine (Tris) salt.

  • Suspension: Weigh the required mass of the free acid API into a sterile glass vial. Suspend the API in 80% of the final target volume using sterile ultra-pure water. (Observation: The suspension will be highly cloudy/opaque).

  • Titration: Titrate dropwise with 0.1 M NaOH or 0.1 M Tromethamine (Tris base) under continuous magnetic stirring.

  • Monitoring: Monitor the pH continuously using a micro-pH probe. Stop the titration when the pH stabilizes between 7.0 and 7.4.

  • Validation: Sonicate the mixture for 5 minutes. The solution must turn completely transparent, indicating complete conversion to the soluble salt form[4]. If cloudiness persists, the pH may have dropped; re-adjust to 7.4.

  • Finalization: QS (quantity sufficient) to the final volume with water or saline. Filter through a 0.22 µm PES membrane for sterilization.

Protocol B: Cyclodextrin Complexation (HP-β-CD)

Mechanism: Encapsulation of the lipophilic cyclohexyl group within the hydrophobic cavity of the cyclodextrin ring.

  • Vehicle Preparation: Prepare a 20% w/v solution of HP-β-CD in purified water or a physiological buffer (e.g., PBS pH 7.4).

  • Integration: Add the [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid powder slowly to the cyclodextrin solution while vortexing vigorously.

  • Equilibration: Stir the mixture at room temperature for 12–24 hours. Causality: This extended time is required to reach thermodynamic equilibrium for the host-guest inclusion complex[3].

  • Clarification: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble API.

  • Validation: Collect the clear supernatant. Conduct a phase-solubility profile (diluting the sample in water) to ensure no API crashes out of solution upon dilution. Quantify the exact dissolved API concentration via HPLC.

Protocol C: Cosolvent / Surfactant System (For rapid in vitro screening)

Mechanism: Disruption of hydrophobic interactions via organic solvents and micelle formation.

  • Stock Creation: Dissolve the API completely in 100% DMSO to create a highly concentrated stock (e.g., 50 mM). DMSO effectively breaks the hydrophobic interactions of the cyclohexyl group[4].

  • Diluent Preparation: In a separate tube, prepare a diluent of 10% Tween 80 (surfactant) and 90% aqueous buffer.

  • Spiking: Slowly spike the DMSO stock into the diluent under rapid vortexing to prevent localized precipitation.

  • Constraint Check: Ensure the final DMSO concentration does not exceed 1% to 5% to prevent cytotoxicity and solvent-induced artifacts in cell-based assays.

Part 3: Quantitative Data & Method Comparison

Solubilization StrategyPrimary Mechanism of ActionIdeal ApplicationKey AdvantagesCritical Limitations
Salt Formation (pH > 6.5) Ionization of acetic acid moiety[2]In vivo IV/PO dosing, high-concentration stocksHighly cost-effective; yields highest absolute solubility.May precipitate if injected into unbuffered, low-pH environments (e.g., stomach acid).
HP-β-CD Complexation Host-guest encapsulation of cyclohexyl group[1]In vivo formulations, ocular/parenteral deliverypH-independent solubility; reduces local tissue irritation.Requires high excipient-to-drug mass ratio; equilibrium takes 12-24 hours.
Cosolvent (DMSO/Tween) Hydrophobic disruption & micellization[4]In vitro biochemical and cell-based assaysInstantaneous dissolution; easy to prepare on the bench.High DMSO levels are cytotoxic; risk of precipitation upon serial dilution.

Part 4: Visualizations

DecisionTree Start Compound: [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid InVitro In Vitro Assays (Cell culture, Biochemical) Start->InVitro InVivo In Vivo / Formulation (Animal PK/PD, Dosing) Start->InVivo Cosolvent Use Cosolvent System (e.g., DMSO / PEG400) InVitro->Cosolvent Ionizable Is pH adjustment tolerated by the model? InVivo->Ionizable Salt Salt Formation (Tris, Na+, K+) Adjust pH > 6.5 Ionizable->Salt Yes Cyclo Cyclodextrin Complexation (HP-β-CD encapsulation) Ionizable->Cyclo No

Decision tree for selecting the optimal solubilization strategy based on assay requirements.

Cyclodextrin API Free Drug Lipophilic Cyclohexyl Group + Ionizable Acetic Acid Complex Inclusion Complex Cyclohexyl shielded in cavity Acetic acid exposed to water API->Complex Encapsulation CD HP-β-CD Hydrophobic Cavity + Hydrophilic Exterior CD->Complex Host-Guest Interaction Soluble Aqueous Solution Significantly Enhanced Solubility & Bioavailability Complex->Soluble Dissolution

Mechanistic pathway of HP-β-CD encapsulating the lipophilic cyclohexyl moiety.

References

  • Narmada I. Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics. 2023.[Link]

  • Patel MSN, et al. Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 2023.[Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. 2024.[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC / National Institutes of Health.[Link]

Sources

Optimization

Technical Support Center: Optimizing[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic Acid Synthesis

Welcome to the Application Scientist Support Hub. The synthesis of[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid (also known as 2-((1-cyclohexyl-1H-tetrazol-5-yl)thio)acetic acid) is a critical transformation in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. The synthesis of[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid (also known as 2-((1-cyclohexyl-1H-tetrazol-5-yl)thio)acetic acid) is a critical transformation in medicinal chemistry, often utilized to introduce a bioisosteric tetrazole moiety into drug candidates[1]. This reaction relies on the S-alkylation of 1-cyclohexyl-1H-tetrazole-5-thiol with an alkylating agent like chloroacetic acid (CAA).

While seemingly straightforward, researchers frequently encounter yield bottlenecks due to competing tautomerization, stoichiometric mismatches, and regioselectivity issues[2]. This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to optimize your reaction yield.

Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, you must understand the dynamic equilibrium of the starting material. 1-Substituted-5-mercaptotetrazoles exist primarily as the thermodynamically stable thione tautomer in solid state and polar solvents[1]. Deprotonation by a base is strictly required to lock the molecule into the highly nucleophilic thiolate anion, which then undergoes nucleophilic substitution with chloroacetic acid[3].

G Thiol 1-Cyclohexyl-1H-tetrazole-5-thiol (Thiol Tautomer) Thione 1-Cyclohexyl-1H-tetrazole-5-thione (Thione Tautomer) Thiol->Thione Tautomerism Base Base Addition (Deprotonation) Thiol->Base + Base Thione->Base Thiolate Tetrazole Thiolate Anion (Highly Nucleophilic) Base->Thiolate S_Alkylation S-Alkylation Pathway (Target Reaction) Thiolate->S_Alkylation + CAA N_Alkylation N-Alkylation Pathway (Minor Side Reaction) Thiolate->N_Alkylation + CAA (Hard Electrophile) Oxidation Oxidation (Disulfide Formation) Thiolate->Oxidation + O2 CAA Chloroacetic Acid (Alkylating Agent) Hydrolysis CAA Hydrolysis (Glycolic Acid Formation) CAA->Hydrolysis Excess OH- / H2O Target [(1-Cyclohexyl-1H-tetraazol-5-yl) sulfanyl]-acetic acid S_Alkylation->Target High Yield

Reaction pathways for tetrazole-5-thiol alkylation, highlighting target and side reactions.

Troubleshooting Guide & FAQs

Q1: Why is my yield consistently below 50% despite full consumption of the tetrazole starting material? A: Stoichiometric Mismatch. A common error is using only 1.0 to 1.2 equivalents of base. Chloroacetic acid contains a free carboxylic acid moiety that will immediately undergo an acid-base neutralization, consuming one full equivalent of your base[4]. If you only use 1 equivalent, the tetrazole-5-thiol remains protonated (in its unreactive thione form). You must use ≥ 2.1 equivalents of base to ensure both the carboxylic acid is neutralized and the tetrazole is deprotonated into the reactive thiolate[5].

Q2: How do I prevent the hydrolysis of chloroacetic acid into glycolic acid? A: Avoid strong aqueous bases at high temperatures. If you use aqueous NaOH or KOH at reflux, the hydroxide ions act as competing nucleophiles, rapidly hydrolyzing the alpha-carbon of chloroacetic acid to form glycolic acid. To suppress this, switch to a milder inorganic base (e.g., K₂CO₃) in an aprotic solvent (like DMF or Acetone), or use an organic amine base like Triethylamine (Et₃N) in ethanol[1][6].

Q3: I am detecting two distinct product peaks on LC-MS with the exact same mass. What is happening? A: Regioisomerism (S-alkylation vs. N-alkylation). According to Hard/Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the tetrazole nitrogens are "hard." While S-alkylation is thermodynamically favored, N-alkylation can occur if the solvent heavily solvates the sulfur atom. Solution: Use a polar protic solvent like Ethanol. Ethanol forms strong hydrogen bonds with the tetrazole nitrogen atoms, sterically shielding them and driving >95% regioselectivity toward S-alkylation[2][3].

Q4: Why is my reaction mixture turning cloudy with a new high-mass impurity? A: Oxidative Dimerization. Tetrazole-5-thiols are highly prone to oxidation into disulfides in the presence of base and atmospheric oxygen. Ensure your solvents are degassed and run the reaction under a strict inert atmosphere (Nitrogen or Argon)[2].

Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between reaction conditions and resulting yields, based on established structure-activity optimization principles for tetrazole thioalkylation[4][6].

Base (Equiv)Solvent SystemTemp (°C)AtmosphereYield (%)Primary Failure Mode / Observation
NaOH (1.1 eq)Water100°CAmbient< 10%Complete failure; base consumed by CAA.
NaOH (2.2 eq)Water100°CAmbient45%Severe CAA hydrolysis to glycolic acid.
K₂CO₃ (2.2 eq)DMF80°CAmbient72%Moderate disulfide formation (oxidation).
K₂CO₃ (2.2 eq)Acetone60°CNitrogen81%Clean, but slow reaction kinetics.
Et₃N (2.2 eq) Ethanol 70°C Nitrogen > 92% Optimal; high S-selectivity, no hydrolysis.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the optimized Et₃N/Ethanol system. It is designed as a "self-validating" workflow, meaning it includes In-Process Control (IPC) checkpoints to ensure the reaction is proceeding correctly at each mechanistic step[4][5].

Materials Required:

  • 1-Cyclohexyl-1H-tetrazole-5-thiol (1.0 equiv)

  • Chloroacetic acid (1.05 equiv)

  • Triethylamine (Et₃N) (2.2 equiv)

  • Anhydrous Ethanol (Degassed)

  • 1M HCl (Aqueous)

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried 250 mL round-bottom flask, dissolve 1-cyclohexyl-1H-tetrazole-5-thiol (10.0 mmol) in 50 mL of anhydrous ethanol. Purge the flask with Nitrogen for 5 minutes.

  • Deprotonation: Add Triethylamine (22.0 mmol) dropwise via syringe at room temperature.

    • IPC Checkpoint 1: The suspension should become a completely clear solution. This visual cue validates that the thione has been fully deprotonated into the soluble thiolate anion.

  • Alkylation: Slowly add Chloroacetic acid (10.5 mmol) in small portions over 10 minutes to manage the mild exothermic neutralization of the carboxylic acid.

  • Reflux: Equip the flask with a reflux condenser and heat to 70°C under Nitrogen for 4 hours.

    • IPC Checkpoint 2: Monitor by TLC (DCM:MeOH 9:1). The starting material spot (UV active, lower Rf) must disappear entirely, replaced by a highly polar product spot.

  • Solvent Removal: Cool the mixture to room temperature and concentrate the ethanol under reduced pressure using a rotary evaporator. Dissolve the resulting oily residue in 50 mL of distilled water.

  • Acidification & Precipitation: Place the flask in an ice bath. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0 - 2.5.

    • IPC Checkpoint 3: A dense white precipitate of the target[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid will form. This confirms successful S-alkylation, as the product crashes out of the aqueous phase once the carboxylate is protonated.

  • Isolation: Filter the precipitate using a Büchner funnel, wash with ice-cold water (2 x 10 mL) to remove residual triethylamine hydrochloride salts, and dry under vacuum at 45°C overnight.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry (2024). Available at:[Link]

  • Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. Journal of Medicinal Chemistry (2024). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals prevent the thermal degradation of [(1-Cyclohexyl-1H-tetraazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals prevent the thermal degradation of [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid (CAS: 330839-25-3) .

This compound is a critical building block in medicinal chemistry, often utilized in the synthesis of cephalosporin analogs and proteasome inhibitors[1]. However, its unique structure—combining an electron-withdrawing tetrazole ring with a thioether linkage and a carboxylic acid—makes it highly susceptible to thermal and hydrolytic degradation.

Below, you will find mechanistic troubleshooting FAQs, quantitative degradation data, and a self-validating standard operating procedure (SOP) for safe storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the compound develop a strong, pungent sulfurous odor when left at room temperature? A: This is a classic indicator of C-S bond cleavage (desulfurization) . The electron-withdrawing nature of the tetrazole ring makes the sulfur atom an excellent leaving group. When exposed to thermal stress (ambient temperatures >25°C) and trace moisture, the thioether bond undergoes hydrolytic cleavage, yielding 1-cyclohexyl-1H-tetrazole-5-thiol and glycolic acid[2]. Tetrazole-5-thiols possess a highly distinct, pungent odor. If your batch smells strongly of sulfur, active degradation has already occurred.

Q2: My LC-MS shows a byproduct with a mass of[M-44]. What happened? A: Your compound has undergone hydrolytic decarboxylation . Thioacetic acid derivatives are prone to losing carbon dioxide (-CO2, exactly 44 Da) when heated. The tetrazole ring reduces the electron density on the carboxylate carbon, stabilizing the intermediate and drastically lowering the activation energy required for decarboxylation[3]. This process is accelerated if the compound is stored in slightly acidic conditions or in the presence of trace metal impurities.

Q3: Can I store this compound as a pre-made stock solution in DMSO to save time? A: We highly discourage long-term storage in DMSO. While DMSO is a universal solvent for biochemical assays, it is highly hygroscopic. Over time, it absorbs atmospheric moisture, which drives the hydrolytic C-S cleavage mentioned above. Furthermore, at room temperature, DMSO can act as a mild oxidant, converting the thioether into sulfoxide or sulfone derivatives. Literature indicates that thio-tetrazole building blocks stored in DMSO at room temperature show 3-5% oxidative degradation within just two weeks[1]. If a solution is absolutely necessary, prepare it fresh or store it at -80°C for a maximum of 30 days.

Q4: Why do you recommend Argon over Nitrogen for purging storage vials? A: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a vial with Argon, the gas sinks and creates a protective "blanket" directly over the solid powder, effectively displacing atmospheric oxygen and moisture. This prevents the thioether oxidation pathway.

Part 2: Quantitative Degradation Data

To assist your analytical team in identifying degradation, the following table summarizes the primary thermal degradation pathways, their environmental catalysts, and the specific analytical markers to look for during Quality Control (QC).

Degradation PathwayEnvironmental CatalystTemperature TriggerAnalytical Marker (1H NMR / LC-MS)
C-S Bond Cleavage Trace Moisture> 25°CNMR: Loss of -CH₂- singlet (~4.2 ppm); Appearance of free -SH proton.LC-MS: Detection of tetrazole-5-thiol fragment.
Decarboxylation Trace Metals / Acidic pH> 40°CNMR: Loss of -COOH proton; Formation of S-CH₃ singlet (~2.7 ppm).LC-MS: Mass shift of -44 Da.
Thioether Oxidation Atmospheric Oxygen> 25°CNMR: Shift of -CH₂- protons downfield (~4.5 ppm).LC-MS: Mass shift of +16 Da (Sulfoxide) or +32 Da (Sulfone).

Part 3: Visualizing the Degradation Logic

The following diagram illustrates the causality between environmental stressors and the resulting chemical degradation pathways.

ThermalDegradation API [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid Stress Thermal Stress (>25°C) API->Stress Path1 Decarboxylation Stress->Path1 Heat + Acid Path2 C-S Cleavage Stress->Path2 Heat + H2O Path3 Oxidation Stress->Path3 Heat + O2 Res1 Methylthio-tetrazole Path1->Res1 Res2 Tetrazole-5-thiol Path2->Res2 Res3 Sulfoxide/Sulfone Path3->Res3

Figure 1: Thermal degradation pathways of[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid.

Part 4: Self-Validating Standard Operating Procedure (SOP) for Storage

To ensure scientific integrity, this protocol is designed as a self-validating system . You must successfully pass the validation check at each step before proceeding to the next.

Step 1: Baseline Purity Verification
  • Action: Upon receipt of the bulk powder, immediately run an HPLC (UV 254 nm) and a 1H NMR in anhydrous CDCl3 or DMSO-d6.

  • Validation Check: Purity must be ≥98%. If the NMR shows a singlet at ~2.7 ppm (decarboxylation) or the powder emits a strong sulfur odor (cleavage), reject the batch or schedule a recrystallization.

Step 2: Moisture Eradication (Desiccation)
  • Action: Transfer the intact powder to a pre-weighed amber glass vial. Place the vial in a vacuum desiccator over Phosphorus Pentoxide (P2O5) for 24 hours at room temperature.

  • Causality: Removing interstitial water prevents hydrolytic C-S bond cleavage during long-term storage.

  • Validation Check: Weigh the vial before and after desiccation. A constant weight (change < 0.1%) validates that residual moisture has been successfully removed.

Step 3: Aliquoting and Inert Gas Purging
  • Action: Inside a glove box or using a Schlenk line, divide the bulk powder into single-use aliquots (e.g., 50 mg per vial) using amber glass vials. Purge each vial with a gentle stream of Argon gas for 30 seconds.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and condensation buildup. Amber glass blocks UV light, and Argon displaces O2 to prevent thioether oxidation.

  • Validation Check: Place a small, commercially available oxygen indicator strip inside a "dummy" control vial during the purge process. The strip must turn from blue/purple to pink/white, validating a <0.1% oxygen environment.

Step 4: Temperature-Controlled Storage
  • Action: Seal the vials tightly with PTFE-lined caps, wrap the caps in Parafilm, and store them in a monitored -20°C freezer.

  • Causality: Arrhenius kinetics dictate that lowering the temperature to -20°C exponentially decreases the rate of thermal decarboxylation.

  • Validation Check: Ensure the freezer is equipped with a continuous temperature data logger with out-of-bounds alarms set at -15°C.

StorageWorkflow QC 1. HPLC/NMR QC Dry 2. Desiccation QC->Dry Purity >98% Aliquot 3. Aliquot Dry->Aliquot Constant Weight Argon 4. Argon Purge Aliquot->Argon Store 5. Store -20°C Argon->Store O2 Displaced

Figure 2: Self-validating workflow for preparing and storing tetrazole-thioacetic acid derivatives.

Part 5: References[3] Accelerating Decarboxylation Reactions through the Formation of Bicarbonate - Scholaris.ca - Link[1] Discovery and Synthesis of Hydronaphthoquinones as Novel Proteasome Inhibitors - National Institutes of Health (NIH) - Link[2] Hydrolysis and Transfer Reactivity of the Coordinated Thiolate, Thiocarboxylate, and Selenolate in Binuclear Zinc(II) Complexes - ACS Publications -Link

Sources

Reference Data & Comparative Studies

Validation

Advanced Mass Spectrometry Fragmentation Analysis of [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic Acid: A Comparative Guide

As drug development increasingly relies on tetrazole bioisosteres and thioether-linked prodrugs, understanding their gas-phase dissociation is paramount.[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid (CHTA) serve...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on tetrazole bioisosteres and thioether-linked prodrugs, understanding their gas-phase dissociation is paramount.[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid (CHTA) serves as an excellent model compound for these structural motifs. In this guide, I will deconstruct the tandem mass spectrometry (MS/MS) fragmentation behavior of CHTA, comparing it objectively against its aromatic counterpart, [(1-Phenyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid (PTA), to provide actionable insights for bioanalytical assay development.

Mechanistic Causality in CHTA Fragmentation

The fragmentation of CHTA ([M+H]+ m/z 243.09) under Collision-Induced Dissociation (CID) is governed by three competing structural vulnerabilities. Understanding why these bonds break allows scientists to predict transitions for novel analogs.

  • Tetrazole Ring Opening : The 1,5-disubstituted tetrazole ring is highly susceptible to the expulsion of molecular nitrogen (N2, -28 Da) and hydrazoic acid (HN3, -43 Da). This is a well-documented1 [1].

  • Thioether Cleavage : Low-energy CID promotes the 2 [2], resulting in the loss of the acetic acid moiety (-59 Da) or sulfanyl-acetic acid (-91 Da).

  • Aliphatic Ring Loss : The cyclohexyl group undergoes inductive cleavage, typically lost as cyclohexene (-82 Da), leaving a highly stable protonated tetrazole-thiol core.

FragmentationLogic Precursor Precursor Ion [M+H]+ m/z 243 LossCO2 Decarboxylation (-44 Da) m/z 199 Precursor->LossCO2 Low CE LossN2 Tetrazole Cleavage (-28 Da) m/z 215 Precursor->LossN2 Med CE LossCyclohexyl Cyclohexene Loss (-82 Da) m/z 161 Precursor->LossCyclohexyl High CE ThioCleavage Thioether Scission (-91 Da) m/z 152 Precursor->ThioCleavage Med CE

Gas-phase fragmentation pathways of CHTA under Collision-Induced Dissociation.

Comparative Performance: Aliphatic (CHTA) vs. Aromatic (PTA) Scaffolds

When developing Multiple Reaction Monitoring (MRM) methods, the choice of internal standard or molecular scaffold heavily impacts assay sensitivity. 3 [3]. The aromatic phenyl ring in PTA stabilizes the tetrazole core via resonance, requiring significantly higher collision energies to induce N2 loss compared to the aliphatic cyclohexyl ring in CHTA.

Table 1: Quantitative MS/MS Comparison (ESI+ Mode)

CompoundPrecursor m/zPrimary Fragment m/zNeutral LossOptimal CE (eV)Relative AbundanceMechanistic Note
CHTA (Cyclohexyl)243.09161.02-82 Da (Cyclohexene)15100%Aliphatic ring acts as a facile leaving group.
CHTA (Cyclohexyl)243.09215.09-28 Da (N2)2065%Standard tetrazole ring opening.
PTA (Phenyl)237.04193.04-44 Da (CO2)18100%Phenyl stabilizes tetrazole; decarboxylation dominates.
PTA (Phenyl)237.04209.04-28 Da (N2)3540%High CE required due to aromatic conjugation.

Key Insight: For high-throughput quantitative assays, CHTA offers a more sensitive MRM transition (243.1 → 161.0) at lower collision energies, reducing cross-talk and background chemical noise compared to the PTA scaffold.

Self-Validating Experimental Protocol for LC-MS/MS

To ensure reproducibility across different laboratories, a self-validating protocol must incorporate internal system suitability checks. The 4 [4] dictate that ionization efficiency is highly dependent on solvent pH and source temperature.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve CHTA in 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

    • Causality: FA ensures complete protonation of the tetrazole ring (pKa ~4.5), maximizing[M+H]+ yield in ESI+.

  • Chromatographic Separation : Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes at 0.4 mL/min.

    • Validation Check: Retention time should be highly reproducible (RSD < 1%). Peak tailing is an immediate indicator of incomplete protonation or secondary column interactions.

  • Source Optimization : Set ESI voltage to +3.5 kV, and capillary temperature to 300°C.

    • Causality: Limits thermal degradation of the labile thioether bond prior to entering the mass analyzer.

  • Tandem MS Tuning : Perform a product ion scan (m/z 50-250) at varying Collision Energies (10-40 eV) using Argon as the collision gas.

  • Data Acquisition : Monitor the 243.1 → 161.0 transition for primary quantitation and 243.1 → 215.1 for qualitative confirmation.

    • Validation Check: The Ion Ratio between the quantifier and qualifier transitions must remain within ±20% across all standards and QCs.

LCMSWorkflow Prep 1. Sample Prep 0.1% FA in MeOH LC 2. UHPLC C18 Gradient Prep->LC ESI 3. ESI+ Source +3.5 kV LC->ESI CID 4. CID Cell Argon Gas ESI->CID Detect 5. Detection MRM Mode CID->Detect

Self-validating LC-MS/MS experimental workflow for tetrazole thioether analysis.

Conclusion

The fragmentation of [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid is heavily influenced by the aliphatic nature of the cyclohexyl group, which provides a highly favorable, low-energy fragmentation pathway (loss of cyclohexene) compared to aromatic analogs. By leveraging this specific dissociation mechanic, researchers can design highly sensitive, robust, and artifact-free bioanalytical methods for drug development.

References

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
  • Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides. PMC.
  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-allyl-1-aryl-tetrazolole-5-ones. PMC.
  • Fragment

Sources

Safety & Regulatory Compliance

Safety

[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid proper disposal procedures

As a Senior Application Scientist, I have developed this comprehensive technical guide to provide researchers, medicinal chemists, and drug development professionals with a rigorous, self-validating framework for the saf...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive technical guide to provide researchers, medicinal chemists, and drug development professionals with a rigorous, self-validating framework for the safe handling and disposal of [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid (CAS: 330839-25-3).

This compound is a highly valuable building block in the synthesis of antitubercular agents and novel pharmacophores. However, its unique structural motifs—a high-nitrogen tetrazole ring, an oxidation-sensitive thioether, and an acidic moiety—demand precise logistical and safety protocols to mitigate thermal, reactive, and environmental risks.

Physicochemical & Hazard Profile

Before establishing a handling protocol, it is critical to understand the quantitative and structural properties that dictate the compound's behavior [1].

PropertyValueOperational & Safety Implication
CAS Number 330839-25-3Essential for precise SDS tracking and regulatory waste manifesting.
Molecular Formula C9H14N4O2SHigh Nitrogen (N) and Sulfur (S) content dictates that disposal must utilize NOx/SOx scrubbers.
Molecular Weight 242.30 g/mol Required for accurate stoichiometric calculations during chemical quenching.
Physical State Solid (Powder)Presents an inhalation hazard; mandates handling within localized exhaust ventilation.
pKa (Estimated) ~4.5 (Acetic Acid)Mildly acidic; rapid neutralization with strong bases can cause localized exotherms.

Mechanistic Reactivity & Safety Logic

To build a fail-safe operational environment, we must move beyond basic safety rules and understand the causality behind the compound's reactivity. The molecule contains three distinct reactive centers, each requiring specific mitigation strategies.

  • The Tetrazole Ring (Thermal Instability): Tetrazoles are inherently energy-rich due to their high nitrogen content. While the bulky cyclohexyl group provides significant steric stabilization compared to unsubstituted tetrazoles, exposing the compound to temperatures exceeding 100°C can induce ring cleavage, leading to the rapid, exothermic evolution of nitrogen gas (N 2​ ) [3].

  • The Sulfanyl Linkage (Oxidation Risk): The thioether (sulfanyl) bridge is highly susceptible to oxidation. Contact with strong oxidizers (e.g., peroxides, nitric acid) will rapidly convert the sulfide to a sulfoxide or sulfone. This reaction is highly exothermic and can trigger secondary thermal degradation of the tetrazole ring.

  • The Acetic Acid Moiety (Acid-Base Reactivity): The carboxylic acid group imparts mild acidity. While this is useful for solubility tuning via salt formation, mixing the pure compound with incompatible strong bases can cause rapid heat generation.

Reactivity Compound [(1-Cyclohexyl-1H-tetraazol-5-yl) sulfanyl]-acetic acid Acidic Carboxylic Acid Moiety (Mildly Acidic) Compound->Acidic Thioether Sulfanyl Linkage (Oxidation Risk) Compound->Thioether Tetrazole Tetrazole Ring (Thermal Instability) Compound->Tetrazole Base Neutralize with Weak Base (NaHCO3) Acidic->Base Oxidizer Avoid Strong Oxidizers (Prevents Exotherms) Thioether->Oxidizer Heat Keep < 100°C (Prevents N2 Gas Evolution) Tetrazole->Heat

Caption: Mechanistic reactivity profile and corresponding safety mitigations for the tetrazole derivative.

Experimental Protocol: Safe Handling & Solubilization

When preparing assays or initiating synthesis, follow this self-validating workflow to ensure operational integrity.

  • Step 1: Environmental Isolation. Ensure the analytical balance is located within a certified ductless fume hood or a localized exhaust ventilation (LEV) system.

    • Causality: Prevents the inhalation of fine crystalline particulate matter, which can act as a respiratory irritant or sensitizer.

  • Step 2: Solvent Selection. Dissolve the compound in compatible polar organic solvents (e.g., DMSO, DMF, or Methanol).

    • Causality: The cyclohexyl group imparts lipophilicity, while the acetic acid moiety allows for hydrogen bonding. Polar aprotic or protic solvents perfectly balance these opposing solubility requirements.

  • Step 3: Thermal Control. Maintain solution temperatures strictly below 80°C during dissolution or subsequent reactions.

    • Causality: Prevents the thermal degradation of the tetrazole ring and eliminates the risk of over-pressurizing closed reaction vessels via N 2​ gas evolution.

  • Step 4: Self-Validating Quenching. If the compound must be neutralized for aqueous extraction, utilize a weak base such as 5% Sodium Bicarbonate (NaHCO 3​ ).

    • Validation Check: Monitor the pH of the aqueous layer using broad-range indicator strips. A stable pH of 7.5–8.0 confirms complete deprotonation of the acetic acid moiety without causing hydrolytic damage to the thioether linkage.

Step-by-Step Disposal Protocol

Proper disposal requires strict segregation to prevent incompatible chemical reactions in waste streams. The high nitrogen and sulfur content dictates that standard landfill disposal is strictly prohibited; the compound must undergo controlled thermal destruction [2].

  • Step 1: Waste Segregation. Never mix [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid waste with strong oxidizers or heavy metal salts.

    • Causality: Prevents exothermic thioether oxidation and the potential formation of shock-sensitive heavy metal tetrazole complexes.

  • Step 2: Liquid Waste Packaging. Collect all organic waste solutions in a designated, high-density polyethylene (HDPE) carboy.

    • Causality: HDPE provides superior chemical resistance against acidic organic mixtures compared to standard PET or glass, which can shatter if accidentally pressurized by trace gas evolution.

  • Step 3: Solid Waste Packaging. Place contaminated PPE, weigh boats, and empty reagent vials into a heavy-duty, double-lined plastic bag. Store this bag in a rigid, puncture-resistant outer container (e.g., a UN-rated poly drum).

  • Step 4: Labeling and Manifesting. Affix a GHS-compliant hazardous waste label. Explicitly write: "Contains Tetrazole and Thioether Derivatives - Toxic/Environmental Hazard" on the manifest.

    • Causality: This alerts downstream waste handlers to the specific elemental composition, ensuring they route it to the correct destruction facility.

  • Step 5: Final Destruction. Dispatch the manifested waste to a licensed hazardous waste facility for high-temperature incineration (>1000°C).

    • Causality: Incineration must be performed in a facility equipped with alkaline scrubbers. This is a non-negotiable requirement to neutralize the toxic nitrogen oxides (NOx) and sulfur oxides (SOx) generated during the combustion of the tetrazole and sulfanyl groups [4].

DisposalWorkflow Start Waste Generation: Tetrazole-Thioether Acid CheckState Physical State? Start->CheckState SolidWaste Solid Waste (Powders, PPE) CheckState->SolidWaste Solid LiquidWaste Liquid Waste (Organic/Aqueous) CheckState->LiquidWaste Liquid SolidContainer Double-bag in HDPE Containers SolidWaste->SolidContainer LiquidContainer Segregate: Halogenated vs. Non-Halogenated Carboys LiquidWaste->LiquidContainer Labeling Attach EPA Hazardous Waste Label (Toxic, Environmental Hazard) SolidContainer->Labeling LiquidContainer->Labeling Incineration Licensed High-Temperature Incineration (with NOx/SOx scrubbers) Labeling->Incineration

Caption: Workflow for the segregation, packaging, and disposal of [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid waste.

Emergency Spill Response

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Evacuation & Isolation: Evacuate personnel from the immediate vicinity. Ensure the laboratory's HVAC system is functioning to clear any aerosolized powder.

  • Containment (Solid Spill): Do not sweep dry powder, as this generates inhalable dust. Instead, gently cover the spill with damp, absorbent laboratory pads (using water or a mild alkaline solution like 1% NaHCO 3​ to suppress dust and neutralize the acid).

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels if the solvent is highly flammable.

  • Decontamination: Carefully scoop the absorbed material using non-sparking tools and place it into a designated solid waste container. Wash the contaminated surface with a dilute alkaline detergent solution, followed by a thorough water rinse.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. URL:[Link]

  • American Chemical Society (ACS). "Electrochemically Induced Synthesis of Substituted 5-Thiotetrazoles." Journal of Organic Chemistry, 2025. URL:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management System: General Guidelines." EPA.gov, 2024. URL:[Link]

Handling

Personal protective equipment for handling [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid

As a Senior Application Scientist, I approach chemical safety not as a set of arbitrary rules, but as a logical, self-validating system dictated by molecular structure. Handling specialized reagents like [(1-Cyclohexyl-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not as a set of arbitrary rules, but as a logical, self-validating system dictated by molecular structure. Handling specialized reagents like [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]acetic acid (CAS: 330839-25-3)[1][2] requires moving beyond generic safety data sheets to understand the causality behind each protocol.

This guide provides drug development professionals and researchers with a comprehensive, mechanistically grounded operational plan for the safe handling, transfer, and disposal of this compound.

Mechanistic Hazard Assessment: The "Why" Behind the Protocols

To design an effective safety protocol, we must first deconstruct the molecule into its functional components to understand its inherent risks:

  • The Tetrazole Core (N4 Ring): Tetrazoles are nitrogen-rich heterocycles. While the bulky cyclohexyl group and sulfanyl-acetic acid tail provide significant steric mass that dampens the explosive potential typical of parent tetrazoles, the molecule can still be sensitive to electrostatic discharge (ESD) and extreme thermal stress.

  • The Sulfanyl (Thioether) Linkage: Sulfur-containing organic compounds frequently exhibit low olfactory thresholds and can be highly irritating to the respiratory tract. More critically, upon thermal decomposition, this linkage acts as a source of highly toxic sulfur oxides (SOx)[3].

  • The Acetic Acid Moiety: This functional group confers mild organic acidity. In the presence of ambient moisture or physiological fluids (such as sweat or ocular fluid), it causes localized pH depression, leading to acute contact dermatitis or severe eye irritation[3].

Personal Protective Equipment (PPE) Matrix

Based on the structural hazards identified above, the following PPE is strictly required. Every piece of equipment serves a specific, mechanistic purpose to interrupt a potential exposure pathway[4].

PPE CategoryRequired SpecificationMechanistic Justification
Ocular Protection ANSI Z87.1 / EN 166 tight-fitting safety gogglesPrevents acidic dust from interacting with ocular moisture, avoiding localized pH drops and corneal chemical burns.
Dermal Protection (Hands) Nitrile or Neoprene gloves (≥ 0.11 mm thickness)Provides an impermeable barrier against mild organic acids; prevents dermal absorption of the lipophilic cyclohexyl moiety.
Dermal Protection (Body) Flame-resistant, anti-static laboratory coatMitigates electrostatic discharge (ESD) risks inherent to handling nitrogen-rich tetrazole derivatives.
Respiratory Protection NIOSH N95 / EN 149 FFP2 particulate respiratorFilters aerosolized thioacetic acid dusts; prevents inhalation of sulfurous irritants during weighing or emergency spill response.

Standard Operating Procedure (SOP): Weighing and Transfer

The primary operational risk when handling [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]acetic acid is the aerosolization of acidic, sulfurous dust.

Step 1: Environmental Preparation

  • Verify that the fume hood face velocity is operating between 80–120 feet per minute (fpm).

  • Ensure the workspace is completely free of incompatible materials, specifically strong oxidizing agents and strong bases, which can trigger rapid exothermic reactions[3].

Step 2: Electrostatic Discharge (ESD) Mitigation

  • Ground all analytical balances and receiving vessels.

  • Utilize anti-static weighing boats and non-metallic (e.g., ceramic or conductive plastic) spatulas to eliminate spark risks generated by friction[5].

Step 3: Dispensing and Transfer

  • Open the primary reagent container only within the active fume hood to prevent the release of sulfurous odors into the general laboratory environment.

  • Transfer the solid slowly and close to the receiving vessel to minimize the aerosolization of the acidic dust[4].

Step 4: Decontamination

  • Seal the primary container tightly. Wipe the exterior of the bottle and the balance pan with a damp, disposable microfiber cloth to remove microscopic residues before returning the chemical to a cool, dark, and dry storage environment.

Emergency Spill Response and Disposal Plan

In the event of a spill, standard dry-sweeping is strictly prohibited as it generates hazardous airborne dust[4]. Follow this self-validating containment loop:

Step 1: Immediate Isolation

  • Alert nearby personnel and evacuate the immediate vicinity.

  • Eliminate all potential ignition sources, including hot plates and ungrounded electronics, due to the flammability risks associated with tetrazole dusts[5].

Step 2: Containment and Suppression

  • Do not touch the spilled material. Ensure full PPE is donned, including a particulate respirator[4].

  • Lightly mist the spill area with water to suppress dust aerosolization, taking care not to apply so much water that it creates chemical runoff[3].

Step 3: Collection and Final Decontamination

  • Use non-sparking tools to scoop the moistened material into a compatible, sealable high-density polyethylene (HDPE) waste container[4].

  • Wash the spill surface thoroughly with soap and water to neutralize any residual organic acidity[3].

  • Label the container as "Hazardous Organic Waste: Tetrazole/Sulfur Derivative" and dispose of it through a certified hazardous waste management facility in compliance with local environmental regulations[3].

Operational Workflow Visualization

G Start Initiate Handling Protocol [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]acetic acid PPE Don Required PPE (Anti-static coat, Nitrile Gloves, Goggles) Start->PPE Hood Transfer to Fume Hood (Verify face velocity ≥ 100 fpm) PPE->Hood Weigh Weighing & Dispensing (Use non-sparking, grounded tools) Hood->Weigh Spill Spill or Aerosolization Detected? Weigh->Spill Clean Emergency Spill Response: 1. Isolate & eliminate ignition sources 2. Moisten to suppress dust 3. Collect as Hazardous Waste Spill->Clean Yes Proceed Proceed with Synthesis/Assay (Maintain continuous ventilation) Spill->Proceed No

Workflow for the safe handling and spill response of tetrazole-sulfanyl derivatives.

References

  • Santa Cruz Biotechnology. "1-Phenyl-1H-tetrazole-5-thiol Safety Handling". scbt.com.
  • Fisher Scientific. "SAFETY DATA SHEET: 1-Phenyl-1H-tetrazole-5-thiol". fishersci.dk.
  • TCI Chemicals. "SAFETY DATA SHEET: 1-(4-Methoxyphenyl)-1H-tetrazole-5-thiol". tcichemicals.com.
  • FUJIFILM Wako Chemicals. "SAFETY DATA SHEET: 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol". fujifilm.com.
  • Guidechem. "[(1-CYCLOHEXYL-1H-TETRAAZOL-5-YL) SULFANYL]ACETIC ACID". guidechem.com.
  • Matrix Scientific. "Safety Data Sheet: [330839-25-3]". 1int.co.uk.

Sources

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